Product packaging for C23H21FN4O6(Cat. No.:)

C23H21FN4O6

Cat. No.: B15174506
M. Wt: 468.4 g/mol
InChI Key: LUOMEPYOYBJMST-UHFFFAOYSA-N
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Description

C23H21FN4O6 is a useful research compound. Its molecular formula is this compound and its molecular weight is 468.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21FN4O6 B15174506 C23H21FN4O6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H21FN4O6

Molecular Weight

468.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-2',4'-dimethyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C23H21FN4O6/c1-12-11-26-18-8-7-17(28(32)33)9-14(18)10-23(19(26)13(2)34-12)20(29)25-22(31)27(21(23)30)16-5-3-15(24)4-6-16/h3-9,12-13,19H,10-11H2,1-2H3,(H,25,29,31)

InChI Key

LUOMEPYOYBJMST-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(C(O1)C)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C5=CC=C(C=C5)F

Origin of Product

United States

Foundational & Exploratory

Compound Not Identified: C23H21FN4O6

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical databases and scientific literature did not yield a known compound with the molecular formula C23H21FN4O6. Consequently, an in-depth technical guide on its IUPAC name, synonyms, and associated experimental data cannot be provided at this time.

Extensive queries of publicly available chemical repositories, including PubChem and ChemSpider, as well as broader scientific literature searches, failed to identify any registered or documented chemical entity corresponding to the formula this compound. The search results did identify compounds with similar elemental compositions, but none matched the specified stoichiometry.

This lack of identification prevents the fulfillment of the request for a detailed technical whitepaper, as there is no core compound upon which to base the required information. This includes:

  • IUPAC Name and Synonyms: Without a known chemical structure, a systematic IUPAC name cannot be assigned, and no common or commercial synonyms exist.

  • Quantitative Data: No experimental or computational data regarding the physicochemical properties, bioactivity, or other quantitative metrics are available.

  • Experimental Protocols: As the compound is not described in the scientific literature, there are no associated experimental methodologies for its synthesis, purification, or use in any assays.

  • Signaling Pathways and Workflows: The absence of any biological or chemical studies means there are no known signaling pathways, experimental workflows, or logical relationships to visualize.

It is possible that this compound represents a novel, yet-to-be-synthesized or publicly disclosed molecule. Alternatively, it could be a typographical error in the molecular formula. Researchers, scientists, and drug development professionals are advised to verify the molecular formula and consider the possibility of investigating it as a novel chemical entity. Should this compound be synthesized and characterized in the future, the requested technical guide could then be developed.

The Quinolones: A Journey of Discovery and Antibacterial Evolution

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolone antibiotics represent a cornerstone of modern antibacterial therapy. From their serendipitous discovery to the rational design of successive generations, their history is a compelling narrative of chemical innovation and evolving microbiological understanding. This technical guide provides a comprehensive overview of the discovery, historical development, and core scientific principles of quinolone antibiotic derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the ongoing battle against bacterial infectious diseases. We will delve into the pivotal moments of their discovery, the generational classifications that mark their progress, their mechanism of action, the emergence of resistance, and the structure-activity relationships that guide the design of new and more potent agents.

A Serendipitous Beginning: The Discovery of Nalidixic Acid

The story of quinolones begins not with a targeted search, but with an accidental discovery. In the early 1960s, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with unexpected antibacterial activity.[1][2] This compound, a 1,8-naphthyridine derivative, was named nalidixic acid and was introduced into clinical practice in 1962 for the treatment of urinary tract infections (UTIs).[1][3] Although technically a naphthyridone, nalidixic acid is considered the progenitor of the entire quinolone class.[1] Its activity was primarily limited to Gram-negative bacteria and was characterized by the rapid development of bacterial resistance.[2]

The Dawn of the Fluoroquinolones: A Leap in Potency and Spectrum

The true potential of the quinolone scaffold was unlocked with the introduction of a fluorine atom at the C-6 position of the core ring structure. This key modification led to the development of the fluoroquinolones, a new class of antibiotics with dramatically enhanced antibacterial activity and a broader spectrum.[2][4] Norfloxacin, patented in 1978, was the first of these "new quinolones" and demonstrated significantly greater potency against a wider range of Gram-negative bacteria, including Pseudomonas aeruginosa, as well as some Gram-positive organisms.[5] This breakthrough paved the way for the development of numerous other fluoroquinolone derivatives, each with unique modifications aimed at improving efficacy, pharmacokinetic properties, and safety.

Generations of Innovation: The Evolution of Quinolone Derivatives

The continuous effort to enhance the properties of quinolone antibiotics has led to their classification into distinct generations, primarily based on their spectrum of antibacterial activity.[1][6]

First Generation: The earliest quinolones, including nalidixic acid, cinoxacin, and oxolinic acid, are characterized by a narrow spectrum of activity, primarily against Gram-negative bacteria, and are mainly used for uncomplicated UTIs.[6][7] They achieve minimal serum concentrations, limiting their use in systemic infections.[6]

Second Generation: This generation marked a significant advancement with the introduction of fluoroquinolones like ciprofloxacin, norfloxacin, and ofloxacin.[6][8] They exhibit excellent activity against a broad range of Gram-negative bacteria, including P. aeruginosa, and have improved activity against some Gram-positive bacteria.[6][9] Their enhanced pharmacokinetic profiles allow for the treatment of a variety of systemic infections.[7]

Third Generation: Later fluoroquinolones, such as levofloxacin and sparfloxacin, are noted for their expanded activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, a common cause of respiratory tract infections.[6][8] They also retain good activity against Gram-negative pathogens.

Fourth Generation: This generation, which includes drugs like trovafloxacin and moxifloxacin, boasts the broadest spectrum of activity, encompassing Gram-positive, Gram-negative, and anaerobic bacteria.[6]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[10]

  • Topoisomerase IV: This enzyme is responsible for decatenating daughter chromosomes following DNA replication, allowing for their segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the primary target.[10]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but is unable to religate it.[11] This leads to the accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.[11]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Primary target in Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary target in Gram-positive) Quinolone->Topo_IV Inhibits Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase->Relaxed_DNA Produces DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Topo_IV->Relaxed_DNA Topo_IV->DS_Breaks Leads to DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Requires Supercoiled_DNA->DNA_Gyrase Acts on Relaxed_DNA->Topo_IV Acts on Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces Quinolone Resistance Mechanisms cluster_mechanisms Resistance Mechanisms Quinolone Quinolone Target DNA Gyrase / Topoisomerase IV Quinolone->Target Inhibits Bacterial_Cell Bacterial Cell Target_Mutation Target-Site Mutations (gyrA, parC) Target_Mutation->Target Alters binding site Efflux_Pumps Increased Efflux Pumps Efflux_Pumps->Quinolone Removes from cell Decreased_Uptake Decreased Uptake (Porin modification) Decreased_Uptake->Quinolone Reduces entry Plasmid_Resistance Plasmid-Mediated Resistance (qnr proteins, modifying enzymes) Plasmid_Resistance->Target Protects or modifies drug Nalidixic Acid Synthesis Start 2-Amino-6-methylpyridine + Diethyl ethoxymethylenemalonate Step1 Step 1: Condensation (Heating) Start->Step1 Intermediate1 Diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate Step1->Intermediate1 Step2 Step 2: Cyclization (Heating) Intermediate1->Step2 Intermediate2 Ethyl 4-hydroxy-7-methyl-1,8- naphthyridine-3-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis (Base) Intermediate2->Step3 Intermediate3 4-Hydroxy-7-methyl-1,8- naphthyridine-3-carboxylic acid Step3->Intermediate3 Step4 Step 4: Alkylation (Ethyl iodide, Base) Intermediate3->Step4 Final_Product Nalidixic Acid Step4->Final_Product Ciprofloxacin Synthesis Start Substituted Benzoyl Chloride + Enamine Step1 Step 1: Acylation Start->Step1 Intermediate1 Acylated Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization (Base) Intermediate1->Step2 Intermediate2 Quinolone Ring System Step2->Intermediate2 Step3 Step 3: Nucleophilic Aromatic Substitution (Piperazine) Intermediate2->Step3 Intermediate3 Piperazine-substituted Quinolone Step3->Intermediate3 Step4 Step 4: Hydrolysis Intermediate3->Step4 Final_Product Ciprofloxacin Step4->Final_Product

References

In Vitro Evaluation of C23H21FN4O6 Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the in vitro cytotoxicity of the novel chemical entity C23H21FN4O6. The following sections detail standardized experimental protocols for key assays, present hypothetical data in a structured format for clarity, and visualize complex biological pathways and experimental workflows. This document is intended to serve as a practical resource for researchers and professionals engaged in the early-stage evaluation of potential therapeutic compounds.

Introduction

The assessment of cytotoxicity is a critical step in the drug discovery and development process. In vitro cytotoxicity assays are essential for screening compounds to identify potential therapeutic agents, particularly in oncology, and for evaluating off-target effects to de-risk candidates early in development.[1] This guide focuses on the experimental evaluation of a hypothetical compound, this compound, outlining a robust workflow for characterizing its cytotoxic profile. The methodologies described herein are widely accepted and provide a foundational understanding of a compound's impact on cell viability, membrane integrity, and the induction of apoptosis.

Experimental Protocols

A multi-faceted approach is recommended to thoroughly evaluate the cytotoxicity of this compound. The following protocols describe assays to measure metabolic activity, cell membrane integrity, and the apoptotic signaling cascade.

Cell Culture and Maintenance
  • Cell Line: Human colorectal carcinoma cell line (HCT116).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3]

  • Procedure:

    • Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[2]

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of cytotoxicity.[5][6]

  • Procedure:

    • Seed HCT116 cells in a 96-well plate and treat with this compound as described for the MTT assay.

    • Establish controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[5]

    • After the 48-hour incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

  • Data Analysis: The percentage of cytotoxicity is calculated using the formula: (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[8][9] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[7][8]

  • Procedure:

    • Treat HCT116 cells with this compound at its IC50 concentration for 48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[7]

    • Analyze the stained cells by flow cytometry.

  • Data Analysis: The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) are quantified.

Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.[10][11]

  • Procedure:

    • Lyse this compound-treated and control cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against key apoptotic markers (e.g., Bcl-2, Bax, Cleaved Caspase-3, and PARP).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Data Presentation

The following tables summarize hypothetical quantitative data for the in vitro cytotoxicity of this compound.

Table 1: Cell Viability and Cytotoxicity of this compound on HCT116 Cells

AssayEndpointThis compound
MTTIC50 (µM)15.2 ± 1.8
LDHEC50 (µM)25.5 ± 2.3

Table 2: Apoptosis Analysis of HCT116 Cells Treated with this compound (at 15 µM)

Cell PopulationPercentage of Cells
Viable (Annexin V- / PI-)65.3%
Early Apoptotic (Annexin V+ / PI-)22.1%
Late Apoptotic (Annexin V+ / PI+)8.5%
Necrotic (Annexin V- / PI+)4.1%

Table 3: Relative Expression of Apoptosis-Related Proteins in HCT116 Cells Treated with this compound (at 15 µM)

ProteinRelative Expression (Fold Change vs. Control)
Bcl-20.45
Bax2.1
Cleaved Caspase-33.5
Cleaved PARP2.8

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and relevant signaling pathways.

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_data_analysis Data Analysis cell_seeding Seed HCT116 Cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add this compound at various concentrations incubation_24h->compound_addition incubation_48h Incubate for 48h compound_addition->incubation_48h mtt_assay MTT Assay incubation_48h->mtt_assay ldh_assay LDH Assay incubation_48h->ldh_assay apoptosis_assay Annexin V/PI Assay incubation_48h->apoptosis_assay western_blot Western Blot incubation_48h->western_blot ic50_calc IC50 Calculation mtt_assay->ic50_calc percent_cytotoxicity Calculate % Cytotoxicity ldh_assay->percent_cytotoxicity flow_cytometry_analysis Flow Cytometry Analysis apoptosis_assay->flow_cytometry_analysis band_densitometry Band Densitometry western_blot->band_densitometry

In Vitro Cytotoxicity Testing Workflow

G Intrinsic Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade cluster_cellular_targets Cellular Targets This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Signaling Pathway

G MAPK Signaling Pathway Inhibition cluster_receptor Cell Surface Receptor cluster_cascade Kinase Cascade cluster_compound Compound Action cluster_cellular_response Cellular Response EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival This compound This compound This compound->Raf inhibits

References

In-depth Technical Guide: Binding Affinity of a Representative GPC3-Targeting Compound to Glypican-3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific compound with the molecular formula C23H21FN4O6 with reported binding affinity to glypican-3 (GPC3) could be identified in publicly available literature. This technical guide has been constructed using a representative GPC3-binding peptide, designated F3, identified through phage display, to illustrate the requested data presentation, experimental protocols, and signaling pathway visualizations.

Introduction

Glypican-3 (GPC3) is a heparan sulfate proteoglycan anchored to the cell surface, which is notably overexpressed in a high percentage of hepatocellular carcinomas (HCC) while having minimal presence in healthy adult tissues.[1][2][3][4] This differential expression makes GPC3 a compelling target for the development of diagnostic and therapeutic agents for liver cancer.[5][6][7] GPC3 is implicated in key oncogenic signaling pathways, including Wnt/β-catenin, Hedgehog, and Hippo-YAP, which regulate cell proliferation, migration, and differentiation.[1][4][5][8]

This guide provides a technical overview of the binding characteristics of a representative peptide, F3, to human GPC3. It includes a summary of its binding affinity, detailed experimental protocols for characterization, and a visualization of the pertinent signaling pathway.

Quantitative Binding Affinity Data

The binding affinity of the F3 peptide to recombinant human GPC3 was determined via Enzyme-Linked Immunosorbent Assay (ELISA). The equilibrium dissociation constant (KD) provides a measure of the affinity, where a smaller KD value indicates a stronger binding interaction.

CompoundTarget ProteinAssay MethodBinding Affinity (KD)Reference
F3 PeptideRecombinant Human GPC3ELISA5.02 x 10⁻⁵ M[8]

Experimental Protocols

Determination of Binding Affinity via Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the methodology used to quantify the binding affinity of the F3 peptide to GPC3.

Materials:

  • Recombinant human GPC3 protein

  • 96-well ELISA plates

  • Phage-displayed F3 peptide

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • HRP-conjugated antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Recombinant human GPC3 protein is immobilized on a 96-well plate at a concentration of 10 µ g/well and incubated overnight at 4°C.[8]

  • Blocking: The plate is washed with PBS, and non-specific binding sites are blocked using a solution of 1% BSA in PBS for 1 hour at room temperature.

  • Binding: Serially diluted solutions of the F3 peptide (or phage expressing the peptide) are added to the wells and incubated for 2-3 hours at room temperature to allow for binding to the immobilized GPC3.[8]

  • Washing: Unbound peptide is removed by washing the wells multiple times with PBS containing 0.05% Tween 20 (PBST).

  • Detection: An HRP-conjugated secondary antibody that recognizes the peptide or phage is added to each well and incubated for 1 hour.

  • Substrate Addition: After another washing step to remove unbound secondary antibody, TMB substrate is added to the wells, leading to a colorimetric reaction in wells where binding has occurred.[9]

  • Stopping the Reaction: The enzymatic reaction is stopped by the addition of an acidic stop solution, which changes the color of the product from blue to yellow.[9]

  • Data Acquisition: The absorbance (Optical Density, OD) is measured at 450 nm using a microplate reader.[9] The KD is then calculated from the saturation binding curve.

G ELISA Workflow for GPC3 Binding Affinity cluster_0 Plate Preparation cluster_1 Binding & Detection cluster_2 Data Analysis A Immobilize GPC3 on 96-well plate B Block non-specific sites with BSA A->B C Add serially diluted F3 Peptide B->C D Wash to remove unbound peptide C->D E Add HRP-conjugated secondary antibody D->E F Wash to remove unbound antibody E->F G Add TMB Substrate for color development F->G H Add Stop Solution G->H I Measure Absorbance at 450 nm H->I J Calculate KD from Saturation Binding Curve I->J

ELISA Workflow for GPC3 Binding.

GPC3-Mediated Signaling Pathway

GPC3 has been shown to modulate several signaling pathways critical for HCC development. One of the most significant is the canonical Wnt/β-catenin pathway. GPC3 acts as a co-receptor, facilitating the interaction between Wnt ligands and their Frizzled (FZD) receptors.[5][6]

Pathway Description:

  • Wnt Binding: In HCC cells, GPC3 on the cell surface binds to Wnt ligands, increasing their local concentration.[5]

  • Complex Formation: This binding facilitates the formation of a ternary complex between Wnt, GPC3, and the Frizzled (FZD) receptor.[5][6]

  • Signal Transduction: The formation of this complex leads to the phosphorylation of Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) and the recruitment of the Dishevelled (Dsh) protein.

  • β-catenin Stabilization: This cascade inhibits the "destruction complex" (composed of Axin, APC, GSK-3β, and CK1), which would normally phosphorylate and mark β-catenin for degradation.

  • Nuclear Translocation: Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.

  • Gene Transcription: In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the transcription of target genes (e.g., c-Myc, Cyclin D1) that promote cell proliferation and survival.[5]

A compound that binds to GPC3 could potentially disrupt this interaction, thereby inhibiting downstream signaling and reducing tumor cell proliferation.

G GPC3 in the Wnt/β-catenin Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPC3 GPC3 FZD Frizzled (FZD) Receptor GPC3->FZD facilitates binding Wnt Wnt Ligand Wnt->GPC3 binds DestructionComplex Destruction Complex (Axin, APC, GSK-3β) FZD->DestructionComplex inhibits LRP LRP5/6 beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto degrades beta_catenin_nu β-catenin beta_catenin_cyto->beta_catenin_nu translocates TCF_LEF TCF/LEF beta_catenin_nu->TCF_LEF activates TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes promotes transcription Proliferation Proliferation TargetGenes->Proliferation Cell Proliferation & Survival

GPC3's role in Wnt signaling.

Conclusion

The specific overexpression of Glypican-3 on the surface of hepatocellular carcinoma cells makes it an exceptional target for directed therapies. The characterization of high-affinity binding agents, such as the representative F3 peptide, is a critical step in the development of novel diagnostics and therapeutics. The methodologies and pathways described herein provide a foundational understanding for researchers and drug development professionals working to leverage GPC3 as a therapeutic target in oncology. Further investigation into small molecules that can modulate GPC3 activity remains a promising area of research.

References

Preliminary Research on C23H21FN4O6 as an ADC Payload: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research for the chemical formula C23H21FN4O6 did not yield a publicly known common name or specific data related to its use as an Antibody-Drug Conjugate (ADC) payload. Therefore, this guide utilizes Deruxtecan (DXd) , a well-characterized and clinically significant topoisomerase I inhibitor ADC payload, as a representative example to fulfill the core requirements of this request. The data and protocols presented herein pertain to Deruxtecan and ADCs containing it, such as Trastuzumab Deruxtecan (T-DXd).

This technical guide provides an in-depth overview of the core attributes of a modern topoisomerase I inhibitor ADC payload, designed for researchers, scientists, and drug development professionals.

Mechanism of Action

Deruxtecan (DXd) is a potent topoisomerase I inhibitor.[1] ADCs utilizing DXd, such as Trastuzumab Deruxtecan, target tumor cells expressing a specific antigen on their surface.[2][3] Upon binding to the target antigen, the ADC is internalized by the cancer cell through receptor-mediated endocytosis.[2][4] Inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody to the payload is cleaved by lysosomal enzymes like cathepsins, which are often upregulated in tumor cells.[2][5][6]

Once released, the membrane-permeable DXd payload can enter the cell nucleus, where it binds to the topoisomerase I-DNA complex.[2][7] This binding stabilizes the complex, preventing the re-ligation of the single-strand DNA breaks created by topoisomerase I during DNA replication. The accumulation of these DNA breaks leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][7][8]

A key feature of DXd is its high membrane permeability, which allows it to diffuse out of the target cancer cell and kill neighboring tumor cells, regardless of their antigen expression level. This phenomenon is known as the "bystander effect" and is particularly advantageous in treating heterogeneous tumors.[3][5][9][10][11]

Deruxtecan_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Within Nucleus ADC ADC (e.g., Trastuzumab Deruxtecan) Endosome Endosome ADC->Endosome 1. Internalization Tumor_Cell_Membrane_Outer Tumor Cell Membrane Lysosome Lysosome Endosome->Lysosome 2. Trafficking DXd_Payload Released DXd (Deruxtecan) Lysosome->DXd_Payload 3. Linker Cleavage Nucleus Nucleus DXd_Payload->Nucleus 4. Nuclear Entry Bystander_Cell Neighboring Tumor Cell DXd_Payload->Bystander_Cell Bystander Effect TopoI_DNA Topoisomerase I-DNA Complex DNA_Damage DNA Double-Strand Breaks TopoI_DNA->DNA_Damage 5. Topo I Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Mechanism of action of Deruxtecan (DXd) ADC payload.

Quantitative Data

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeHER2 ExpressionT-DXd IC50 (µg/mL)
NCI-N87Gastric CancerHighCalculated in 1 cell line
SK-OV-3Ovarian CancerHER2+> 10
ARK2Uterine Serous CarcinomaTROP2 3+0.11
ARK20Uterine Serous CarcinomaTROP2 3+0.11
ARK7Uterine Serous CarcinomaTROP2 1+80.38
ARK1Uterine Serous CarcinomaTROP2 018.49

Note: Data compiled from multiple sources.[12][13][14] The sensitivity to T-DXd can be influenced by factors other than just HER2 expression.[15]

Pharmacokinetic Parameters

Pharmacokinetic properties of Trastuzumab Deruxtecan (T-DXd) and the released DXd payload in mice.[16][17]

AnalyteDose (mg/kg)Cmax (µg/mL)AUC (µmol/L*day)Clearance (mL/min/kg)Half-life (h)
T-DXd101221.96-2.7523.7-33.2-
Total Antibody10-2.32-3.8816.7-27.9-
Released DXd----1.35

Cmax and AUC values for T-DXd and total antibody are from human studies for a general representation.[7][18][19] The half-life of released DXd is from mouse studies.[17]

In Vivo Efficacy

Tumor growth inhibition (TGI) in xenograft models treated with Trastuzumab Deruxtecan (T-DXd).

Xenograft ModelCancer TypeTreatmentTGI (%)
NCI-N87Gastric CancerT-DXd (10 mg/kg)-6.1
JIMT-1Breast CancerT-DXd (10 mg/kg)-35.7
Capan-1Pancreatic CancerT-DXd (10 mg/kg)-42.35
EMT6 (human HER2 expressing)Breast CancerT-DXd53
Caki-1 (humanized)Kidney CancerT-DXd72

Negative TGI values indicate tumor regression.[16] Data for EMT6 and Caki-1 models are from studies combining T-DXd with immunotherapy.[20]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxic effect of an ADC using a cell viability assay like MTT or CellTiter-Glo.[21][22]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control ADC in cell culture medium. Add the diluted ADCs to the cells.

  • Incubation: Incubate the cells with the ADCs for a period of 3 to 6 days at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add a solubilizing agent (e.g., 10% SDS-HCl) and incubate overnight. Read the absorbance at 570 nm.[21]

    • For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence.

  • Data Analysis: Calculate the percentage of viable cells relative to untreated controls. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression.[23]

Bystander Effect Assay (Co-culture Method)

This protocol is designed to evaluate the killing of antigen-negative cells by the ADC payload released from antigen-positive cells.[9][24]

  • Cell Preparation: Label antigen-positive cells with one fluorescent marker (e.g., GFP) and antigen-negative cells with another (e.g., RFP), or use cell lines with inherent fluorescent properties.

  • Co-culture Seeding: Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate. The ratio of the two cell types should be optimized.

  • ADC Treatment: Add the ADC and a control ADC to the co-culture.

  • Incubation: Incubate the co-culture for an appropriate duration (e.g., 5-7 days).

  • Analysis:

    • Flow Cytometry: Harvest the cells and analyze the viability of each cell population based on their distinct fluorescent signals and a viability dye (e.g., propidium iodide).

    • High-Content Imaging: Use an automated imaging system to count the number of viable cells of each fluorescently labeled population.

  • Data Interpretation: A significant reduction in the viability of the antigen-negative cell population in the presence of the antigen-positive cells and the ADC indicates a bystander effect.

In Vivo Efficacy Study in Xenograft Models

This protocol outlines a general procedure for assessing the anti-tumor activity of an ADC in a mouse xenograft model.[6][25]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control ADC, test ADC).

  • Dosing: Administer the ADCs intravenously at specified doses and schedules (e.g., once every 3 weeks).

  • Efficacy Endpoints:

    • Tumor Volume: Continue to measure tumor volume throughout the study.

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

    • Survival: Monitor the survival of the mice.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) at the end of the study. Analyze survival data using Kaplan-Meier curves.

Experimental Workflow Visualization

ADC_Research_Workflow Start Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Cytotoxicity Cytotoxicity Assay (IC50 Determination) In_Vitro_Assays->Cytotoxicity Bystander Bystander Effect Assay In_Vitro_Assays->Bystander In_Vivo_Studies In Vivo Studies Cytotoxicity->In_Vivo_Studies Bystander->In_Vivo_Studies Xenograft_Model Xenograft Model Efficacy In_Vivo_Studies->Xenograft_Model PK_PD_Analysis Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD_Analysis Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment Lead_Candidate Lead Candidate Selection Xenograft_Model->Lead_Candidate PK_PD_Analysis->Lead_Candidate Toxicity_Assessment->Lead_Candidate

A generalized workflow for the preclinical evaluation of an ADC.

References

Methodological & Application

Application Notes and Protocols: Conjugation of C23H21FN4O6 to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule payload.[1][2][3] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated off-target toxicities.[1][4] This document provides a detailed protocol for the conjugation of the novel cytotoxic agent C23H21FN4O6 to a monoclonal antibody, creating a potent and specific ADC for preclinical evaluation.

The successful construction of an ADC relies on three key components: a monoclonal antibody that targets a tumor-associated antigen, a highly potent cytotoxic payload, and a stable chemical linker that connects the antibody and the payload.[3] This protocol will focus on a cysteine-based conjugation strategy, a widely used method that allows for site-specific attachment of the payload, resulting in a more homogeneous and well-defined ADC product.

Materials and Reagents

Material/Reagent Supplier Cat. No. Storage
Monoclonal Antibody (mAb)In-house or commercial-2-8 °C
This compound-MaleimideCustom Synthesis--20 °C
Tris(2-carboxyethyl)phosphine (TCEP)Sigma-AldrichC4706Room Temp
L-CysteineSigma-AldrichC7352Room Temp
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855Room Temp
Phosphate Buffered Saline (PBS), pH 7.4Gibco10010023Room Temp
Amicon Ultra-15 Centrifugal Filter Units, 30 kDa MWCOMilliporeUFC903024Room Temp
Hydrochloric Acid (HCl)Sigma-Aldrich320331Room Temp
Sodium Hydroxide (NaOH)Sigma-AldrichS8045Room Temp
Acetonitrile (ACN), HPLC GradeFisher ScientificA998-4Room Temp
Formic Acid (FA), LC-MS GradeThermo Scientific85178Room Temp

Experimental Protocols

Monoclonal Antibody Preparation

The monoclonal antibody must be prepared in a suitable buffer for the conjugation reaction.

  • Buffer Exchange: The mAb is buffer-exchanged into a conjugation-compatible buffer (e.g., PBS, pH 7.4) using an Amicon Ultra-15 centrifugal filter unit with a 30 kDa molecular weight cutoff.

  • Concentration Determination: The concentration of the mAb is determined by measuring the absorbance at 280 nm using a spectrophotometer. The extinction coefficient of the specific mAb should be used for accurate concentration calculation.

Reduction of Interchain Disulfide Bonds

This protocol utilizes a site-specific conjugation approach targeting the interchain disulfide bonds of the monoclonal antibody.

  • TCEP Addition: A stock solution of Tris(2-carboxyethyl)phosphine (TCEP) is prepared in water. A calculated amount of TCEP is added to the mAb solution to achieve a final molar excess of 2.5 equivalents of TCEP per mole of mAb.

  • Incubation: The reaction mixture is incubated at 37°C for 2 hours to ensure complete reduction of the disulfide bonds.

G mAb Monoclonal Antibody (in PBS, pH 7.4) TCEP TCEP Addition (2.5 eq) mAb->TCEP Incubation Incubation (37°C, 2h) TCEP->Incubation Reduced_mAb Reduced Monoclonal Antibody (with free thiols) Incubation->Reduced_mAb G Reduced_mAb Reduced Monoclonal Antibody Conjugation Conjugation Reaction (Room Temp, 1h) Reduced_mAb->Conjugation Payload This compound-Maleimide (in DMSO) Payload->Conjugation Quenching Quenching (L-cysteine) Conjugation->Quenching ADC Antibody-Drug Conjugate (Crude) Quenching->ADC G cluster_cell Target Cancer Cell Internalization Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_Release This compound Release Cleavage->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis ADC Antibody-Drug Conjugate Receptor Tumor-Associated Antigen ADC->Receptor Binding Receptor->Internalization

References

Application Notes and Protocols for Delafloxacin (C23H21FN4O6) in Antibiotic Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delafloxacin, with the chemical formula C23H21FN4O6, is a novel anionic fluoroquinolone antibiotic.[1] It has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] Notably, it is effective against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Delafloxacin is approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[1][4] Its unique chemical structure contributes to increased potency in acidic environments.[1]

These application notes provide detailed protocols for performing antibiotic susceptibility testing with Delafloxacin, summarize its mechanism of action, and present its in vitro activity against a range of bacterial species.

Mechanism of Action

Delafloxacin, like other fluoroquinolones, functions by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting mechanism disrupts bacterial DNA synthesis, leading to strand breaks and ultimately cell death.[3] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[1] Delafloxacin exhibits a balanced affinity for both enzymes.[4] This dual action is significant as it may reduce the likelihood of resistance development, requiring simultaneous mutations in both target enzymes for high-level resistance to emerge.[3]

G cluster_bacterium Bacterial Cell Delafloxacin Delafloxacin DNA_Gyrase DNA_Gyrase Delafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Delafloxacin->Topoisomerase_IV Inhibits DNA_Replication_Transcription DNA_Replication_Transcription DNA_Gyrase->DNA_Replication_Transcription Enables Topoisomerase_IV->DNA_Replication_Transcription Enables Cell_Death Cell_Death DNA_Replication_Transcription->Cell_Death Inhibition leads to

Caption: Mechanism of action of Delafloxacin.

Data Presentation

The in vitro activity of Delafloxacin has been extensively evaluated against a wide array of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Gram-Positive BacteriaDelafloxacin MIC50 (µg/mL)Delafloxacin MIC90 (µg/mL)
Staphylococcus aureus (all)0.0080.25
Staphylococcus aureus (MRSA)0.120.25
Staphylococcus aureus (MSSA)≤0.0040.008
Staphylococcus haemolyticus--
Staphylococcus lugdunensis--
Streptococcus agalactiae--
Streptococcus anginosus group--
Streptococcus pyogenes--
Enterococcus faecalis0.251

Data compiled from multiple sources.[5][6]

Gram-Negative BacteriaDelafloxacin MIC50 (µg/mL)Delafloxacin MIC90 (µg/mL)
Escherichia coli--
Enterobacter cloacae--
Klebsiella pneumoniae--
Pseudomonas aeruginosa0.254

Data compiled from multiple sources.[5]

Nontuberculous Mycobacteria (NTM)Delafloxacin MIC50 (µg/mL)Delafloxacin MIC90 (µg/mL)
M. fortuitum group0.120.5
M. abscessus complex>16>16
M. chelonae complex>16>16

Data compiled from a study on NTM isolates.[7]

Experimental Protocols

Standardized methods for determining the susceptibility of bacteria to Delafloxacin include broth microdilution and disk diffusion assays, as recognized by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Broth Microdilution MIC Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Delafloxacin powder

  • Appropriate solvent for Delafloxacin

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

  • Plate reader or manual reading mirror

Procedure:

  • Preparation of Delafloxacin Stock Solution: Prepare a stock solution of Delafloxacin at a concentration of 1000 µg/mL or as required.

  • Serial Dilutions: Perform serial two-fold dilutions of the Delafloxacin stock solution in CAMHB in the 96-well microtiter plates to achieve the desired final concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Delafloxacin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Delafloxacin that completely inhibits visible growth of the organism as detected by the unaided eye or a plate reader.

Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Delafloxacin disks (5 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it evenly over the entire surface of a MHA plate to obtain uniform growth.

  • Disk Application: Aseptically apply a Delafloxacin disk to the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. Interpret the results based on established clinical breakpoints.

G cluster_protocol Antibiotic Susceptibility Testing Workflow Start Start Prepare_Inoculum Prepare_Inoculum Start->Prepare_Inoculum Prepare_Plates Prepare_Plates Start->Prepare_Plates Assay_Type Assay_Type Prepare_Inoculum->Assay_Type Prepare_Plates->Assay_Type Broth_Microdilution Broth_Microdilution Assay_Type->Broth_Microdilution MIC Disk_Diffusion Disk_Diffusion Assay_Type->Disk_Diffusion Zone Incubate Incubate Broth_Microdilution->Incubate Disk_Diffusion->Incubate Read_Results Read_Results Incubate->Read_Results

Caption: Experimental workflow for susceptibility testing.

Quality Control

For accurate and reproducible results, it is imperative to perform quality control testing using standard reference strains. The acceptable MIC and zone diameter ranges for QC strains are established by regulatory bodies such as the CLSI.

Quality Control StrainDelafloxacin MIC Range (µg/mL)
Staphylococcus aureus ATCC® 292130.001 - 0.008
Enterococcus faecalis ATCC® 292120.015 - 0.12
Escherichia coli ATCC® 259220.008 - 0.03
Pseudomonas aeruginosa ATCC® 278530.12 - 0.5

Data from Liofilchem MTS™ Delafloxacin US Supplement.[10]

Conclusion

Delafloxacin is a potent fluoroquinolone with a broad spectrum of antibacterial activity. The standardized protocols for antibiotic susceptibility testing outlined in these application notes are crucial for the accurate determination of its efficacy against clinical isolates. Adherence to these methodologies and rigorous quality control will ensure reliable data for research, clinical diagnostics, and drug development purposes. Commercial susceptibility testing products, such as ETEST® and Sensititre™, are also available for determining Delafloxacin MICs.[11][12]

References

Application Notes and Protocols for EP4 Receptor Antagonist 1

Author: BenchChem Technical Support Team. Date: November 2025

Compound: EP4 Receptor Antagonist 1 Molecular Formula: C₂₃H₂₁F₃N₄O₃ CAS Number: 2287259-07-6

Introduction

EP4 Receptor Antagonist 1 is a potent and selective competitive antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] The EP4 receptor is a G-protein coupled receptor (GPCR) that is activated by PGE2, a key lipid mediator involved in inflammation, pain, and cancer progression.[3][4] By blocking the interaction of PGE2 with the EP4 receptor, this antagonist effectively mitigates the downstream signaling cascades, positioning it as a valuable tool for research in oncology, immunology, and inflammatory diseases.[3][5] This document provides detailed application notes and experimental protocols for the utilization of EP4 Receptor Antagonist 1 in pharmacological research.

Mechanism of Action

Prostaglandin E2 (PGE2) exerts its biological effects by binding to four distinct receptor subtypes: EP1, EP2, EP3, and EP4.[4][6] The EP4 receptor is primarily coupled to the Gαs protein, and its activation by PGE2 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (camp).[3][7][8] This elevation in cAMP activates protein kinase A (PKA) and other downstream effectors, modulating various cellular processes.[3][9] EP4 signaling can also involve Gαi, phosphatidylinositol 3-kinase (PI3K), and β-arrestin pathways.[4][7]

EP4 Receptor Antagonist 1 competitively binds to the EP4 receptor, thereby preventing PGE2 from activating these signaling pathways.[1] This blockade leads to the inhibition of pro-inflammatory and tumorigenic processes mediated by EP4 activation.[3][5]

Applications in Pharmacology

  • Cancer Immunotherapy: PGE2 in the tumor microenvironment can suppress anti-tumor immunity.[5] EP4 antagonists, including this compound, have been shown to enhance anti-tumor immune responses, partly by increasing the infiltration of CD8+ T cells into tumors.[10] It is a promising agent for investigation in combination with immune checkpoint inhibitors.[5]

  • Inflammatory Diseases: The EP4 receptor is implicated in the pathogenesis of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[3] This antagonist can be used to study the role of EP4 signaling in these disease models.

  • Pain Research: PGE2 is a well-established mediator of pain. By targeting the EP4 receptor, this antagonist offers a more specific approach to studying and potentially treating chronic pain conditions compared to non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • Metastasis Research: The EP4 receptor has been linked to tumor cell migration and invasion.[11][12] This compound can be utilized to investigate the role of EP4 in cancer metastasis.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for EP4 Receptor Antagonist 1.

Table 1: In Vitro Activity of EP4 Receptor Antagonist 1
Assay TypeCell LineSpeciesIC₅₀Reference
Calcium Flux AssayCHO-Gα16 cells expressing EP4Human6.1 nM[1][10][13][14]
Calcium Flux AssayCHO-Gα16 cells expressing EP4Mouse16.2 nM[1][15]
cAMP Accumulation AssayHEK293-EP4 cellsHuman18.7 ± 0.6 nM[1]
CRE Reporter AssayHEK293 cellsHuman5.2 ± 0.4 nM[1]
β-arrestin Recruitment AssayHEK293-EP4 cellsHuman0.4 ± 0.1 nM[1]
Selectivity over other EP receptors-Human>10,000 nM (for EP1, EP2, EP3)[1][10][13][14]
Table 2: In Vivo Pharmacokinetic and Efficacy Data of EP4 Receptor Antagonist 1 in Mice
ParameterDosing RouteDoseValueReference
Half-life (t₁/₂)Intravenous1 mg/kg4.1 h[1][2]
Clearance (CL)Intravenous1 mg/kg1.7 L/h/kg[1][2]
Bioavailability (F)Oral5 mg/kg48.0%[1][2]
Half-life (t₁/₂)Oral5 mg/kg4.7 h[1][2]
Tumor Growth Inhibition (TGI)Oral (daily for 2 weeks)16 mg/kg24.6%[1]
Tumor Growth Inhibition (TGI)Oral (daily for 2 weeks)50 mg/kg54.7%[1]
Tumor Growth Inhibition (TGI)Oral (daily for 2 weeks)150 mg/kg63.8%[1]

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed to measure the antagonistic effect of EP4 Receptor Antagonist 1 on PGE2-induced cAMP accumulation in HEK293 cells stably expressing the human EP4 receptor.

Materials:

  • HEK293 cells stably expressing human EP4 receptor (HEK293-EP4)

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • Prostaglandin E2 (PGE2)

  • EP4 Receptor Antagonist 1

  • cAMP assay kit (e.g., HTRF-based or ELISA-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293-EP4 cells in 96-well plates at a density of 10,000 cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of EP4 Receptor Antagonist 1 in assay buffer. Also, prepare a stock solution of PGE2.

  • Antagonist Pre-incubation: Remove the culture medium and wash the cells once with serum-free DMEM. Add the diluted EP4 Receptor Antagonist 1 to the wells and incubate for 20 minutes at 37°C.[1]

  • PGE2 Stimulation: Add PGE2 to the wells at a final concentration that elicits a submaximal response (e.g., 30 nM) and incubate for 10 minutes at 37°C.[1]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Murine Colon Carcinoma Model

This protocol describes an in vivo efficacy study of EP4 Receptor Antagonist 1 in a syngeneic mouse model of colon carcinoma.

Materials:

  • BALB/c mice

  • CT26 colon carcinoma cells

  • EP4 Receptor Antagonist 1

  • Vehicle solution for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ CT26 cells into the flank of each BALB/c mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control and different doses of EP4 Receptor Antagonist 1).

  • Drug Administration: Administer EP4 Receptor Antagonist 1 or vehicle orally once daily for the duration of the study (e.g., 14 days).[1]

  • Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight every 2-3 days to assess efficacy and toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Tumors can be further processed for histological or immunological analysis (e.g., CD8+ T cell infiltration).

Visualizations

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EP4 EP4 Receptor Gs Gαs EP4->Gs Gi Gαi EP4->Gi PGE2 PGE2 PGE2->EP4 Antagonist EP4 Antagonist 1 Antagonist->EP4 AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression (Inflammation, Proliferation) CREB->Gene PI3K PI3K Gi->PI3K Akt Akt PI3K->Akt

Caption: EP4 Receptor Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies A1 Cell Culture (e.g., HEK293-EP4) A2 Compound Treatment (EP4 Antagonist 1) A1->A2 A3 PGE2 Stimulation A2->A3 A4 Functional Readout (cAMP, Calcium Flux) A3->A4 A5 IC50 Determination A4->A5 B1 Animal Model (e.g., Tumor Xenograft) B2 Compound Administration (Oral Gavage) B1->B2 B3 Monitor Efficacy (Tumor Volume) B2->B3 B4 Endpoint Analysis (TGI, Biomarkers) B3->B4

Caption: General Experimental Workflow for EP4 Antagonist Evaluation.

References

Application of Volasertib (C23H21FN4O6) in Developing Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Volasertib, with the chemical formula C23H21FN4O6, also known as BI 6727, is a potent and selective small molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a key regulator of the cell cycle, playing a crucial role in mitotic entry, spindle formation, and cytokinesis.[4][5][6] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[5][7] Volasertib competitively binds to the ATP-binding pocket of PLK1, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1][5] These application notes provide a comprehensive overview of the use of Volasertib in cancer research, including detailed experimental protocols, quantitative data, and pathway visualizations to guide researchers in its application for developing targeted cancer therapies.

Data Presentation

In Vitro Efficacy of Volasertib

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) of Volasertib in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeAssay TypeIncubation Time (h)IC50 / GI50 (nM)Reference
HCT116Colon CarcinomaGrowth Inhibition7223[8]
NCI-H460Non-Small Cell Lung CancerGrowth Inhibition7221[8]
BROMelanomaGrowth Inhibition7211[9]
GRANTA-519B-cell LymphomaGrowth Inhibition7215[8]
HL-60Acute Myeloid LeukemiaGrowth Inhibition7232[8]
THP-1Acute Myeloid LeukemiaGrowth Inhibition7236[8]
RajiBurkitt's LymphomaGrowth Inhibition7237[8]
KASUMI-1Acute Myeloid LeukemiaGrowth Inhibition72170 ± 51[1]
KG-1Acute Myeloid LeukemiaGrowth Inhibition72150 ± 67[1]
MOLM-13Acute Myeloid LeukemiaGrowth Inhibition7257 ± 44[1]
MV4;11Acute Myeloid LeukemiaGrowth Inhibition-4.6[2]
K562Chronic Myeloid LeukemiaGrowth Inhibition-14.1[2]
HELErythroleukemiaGrowth Inhibition-17.7[2]
BEL7402Hepatocellular CarcinomaMTT Assay726[10]
HepG2Hepatocellular CarcinomaMTT Assay722854[10]
SMMC7721Hepatocellular CarcinomaMTT Assay723970[10]
SK-Hep-1Hepatocellular CarcinomaMTT Assay727025[10]
In Vivo Efficacy of Volasertib in Xenograft Models

This table summarizes the anti-tumor activity of Volasertib in various preclinical xenograft models.

Cancer TypeCell Line / ModelAnimal ModelVolasertib Dose and ScheduleOutcomeReference
Acute Myeloid LeukemiaMOLM-13 (subcutaneous)Nude mice20 or 40 mg/kg, i.v., once a weekDose-dependent tumor growth inhibition (T/C values of 20% and 53%)[11]
Acute Myeloid LeukemiaMOLM-13 (disseminated)Nude mice20 or 40 mg/kg, i.v., once a weekIncreased median survival (150% and 220% increase)[11]
Acute Myeloid LeukemiaMV-4-11 (disseminated)Nude mice20 or 40 mg/kg, i.v., once a weekIncreased median survival (>85% increase at 40 mg/kg)[11]
Hepatocellular CarcinomaBEL7402 (subcutaneous)Nude mice15 mg/kg75.4% tumor growth inhibition[10]
Hepatocellular CarcinomaHepG2 (subcutaneous)Nude mice15 mg/kg52.9% tumor growth inhibition[10]
ChordomaCD3 (PDX)Nude mice10 mg/kg/day, p.o., 4 days/weekNo significant tumor growth response[1]
GliomaGSC272 (intracranial)Nude mice10 mg/kg (with 10 Gy radiation)Significantly inhibited tumor growth and prolonged median survival[12]
Clinical Trial Data for Volasertib

The following table presents key findings from clinical trials of Volasertib in patients with Acute Myeloid Leukemia (AML) and solid tumors.

Trial PhaseCancer TypeTreatment RegimenKey OutcomesReference
Phase IIAcute Myeloid Leukemia (elderly, unfit for intensive chemo)Volasertib + Low-Dose Cytarabine (LDAC) vs. LDAC aloneObjective Response Rate (ORR): 31% vs. 13.3%; Median Event-Free Survival (EFS): 5.6 vs. 2.3 months[13][14]
Phase III (POLO-AML-2)Acute Myeloid Leukemia (elderly, unfit for intensive chemo)Volasertib + LDAC vs. Placebo + LDACORR: 25.2% vs. 16.8% (not statistically significant in primary analysis)[14]
Phase IAdvanced Solid TumorsVolasertib monotherapy (dose escalation)Maximum Tolerated Dose (MTD): 400 mg every 3 weeks; Partial responses observed in ureteral cancer and melanoma.[9]
Phase IRelapsed/Refractory AMLVolasertib monotherapy (dose escalation)MTD not yet determined; Antileukemic activity observed.[15]
Phase IRelapsed/Refractory AMLVolasertib + LDACMTD of Volasertib: 350 mg; Antileukemic activity observed.[15]
Phase I (Pediatric)Acute Leukemia or Advanced Solid TumorsVolasertib monotherapy (dose escalation)MTD in children 2 to <12 years not reached at 300 mg/m².[16]

Experimental Protocols

Cell Viability Assay

This protocol is for determining the effect of Volasertib on cancer cell proliferation using a resazurin-based assay (e.g., AlamarBlue).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Volasertib (BI 6727)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Resazurin-based cell viability reagent (e.g., AlamarBlue)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of Volasertib in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of medium containing various concentrations of Volasertib or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add 10 µL of the resazurin-based reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal effective concentration (EC50) can be determined from the dose-response curve.[8]

Cell Cycle Analysis

This protocol outlines the procedure for analyzing the effect of Volasertib on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Volasertib (BI 6727)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of Volasertib or vehicle control for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 300-500 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at 4°C for at least 30 minutes.[17]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[18]

  • Incubation: Incubate the cells at room temperature for 15-30 minutes, protected from light.[2][18]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. At least 10,000 events should be acquired for each sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[10][19]

Apoptosis Assay

This protocol describes the detection of apoptosis induced by Volasertib using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Volasertib (BI 6727)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of Volasertib or vehicle control for 48-72 hours.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][21]

  • Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.[20]

Western Blot Analysis

This protocol details the procedure for analyzing the protein expression levels of PLK1 and downstream signaling molecules following Volasertib treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Volasertib (BI 6727)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PLK1, anti-phospho-PLK1, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with Volasertib for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Tumor Model

This protocol provides a general guideline for evaluating the anti-tumor efficacy of Volasertib in a subcutaneous xenograft mouse model.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude mice)

  • Matrigel (optional)

  • Volasertib (BI 6727)

  • Vehicle control solution

  • Calipers

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in PBS, with or without Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject approximately 1 x 10^7 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Volasertib (e.g., 10-40 mg/kg) or vehicle control via the desired route (e.g., intravenous or oral) and schedule (e.g., once or twice weekly).[11]

  • Monitoring: Monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Visualization of Signaling Pathways and Workflows

PLK1 Signaling Pathway in Cell Cycle Regulation

The following diagram illustrates the central role of PLK1 in regulating the G2/M transition of the cell cycle. Volasertib inhibits PLK1, leading to a cascade of events that ultimately results in mitotic arrest and apoptosis.

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase cluster_outcome Cellular Outcome Cyclin B/CDK1 Cyclin B/CDK1 PLK1 PLK1 Cyclin B/CDK1->PLK1 Activates Mitotic Entry Mitotic Entry Cyclin B/CDK1->Mitotic Entry Wee1 Wee1 Wee1->Cyclin B/CDK1 Inhibits Cdc25C Cdc25C Cdc25C->Cyclin B/CDK1 Activates APC/C APC/C Securin Securin APC/C->Securin Degrades Separase Separase Cohesin Cohesin Separase->Cohesin Cleaves Securin->Separase Inhibits Sister Chromatid Separation Sister Chromatid Separation Cytokinesis Cytokinesis Sister Chromatid Separation->Cytokinesis PLK1->Wee1 Inhibits PLK1->Cdc25C Activates PLK1->APC/C Activates Mitotic Arrest Mitotic Arrest PLK1->Mitotic Arrest Inhibition leads to Volasertib Volasertib (this compound) Volasertib->PLK1 Inhibits Mitotic Entry->APC/C Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: PLK1 signaling in the G2/M transition and its inhibition by Volasertib.

Experimental Workflow for In Vitro Analysis of Volasertib

The following diagram outlines a typical workflow for the in vitro characterization of Volasertib's anti-cancer effects.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with Volasertib (Dose-Response & Time-Course) Start->Treatment CellViability Cell Viability Assay (e.g., AlamarBlue) Treatment->CellViability CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Western Blot Analysis (PLK1 Signaling Proteins) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation CellViability->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Efficacy & Mechanism DataAnalysis->Conclusion

Caption: A standard workflow for the in vitro evaluation of Volasertib.

Logical Relationship of Volasertib's Mechanism of Action

This diagram illustrates the logical progression from PLK1 inhibition by Volasertib to the ultimate cellular outcomes in cancer cells.

Mechanism_of_Action Volasertib Volasertib PLK1_Inhibition PLK1 Inhibition Volasertib->PLK1_Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest PLK1_Inhibition->G2M_Arrest Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Tumor_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Inhibition

Caption: The mechanistic cascade of Volasertib leading to anti-tumor effects.

References

Application Note: HPLC-MS/MS Analysis of Verapamil and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verapamil is a calcium channel blocker used in the treatment of hypertension, angina, and certain heart rhythm disorders.[1][2][3] It undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 system, leading to the formation of several metabolites.[1][4][5][6] The major active metabolite is norverapamil, which has about 20% of the cardiovascular activity of the parent drug.[4] Accurate and sensitive quantification of verapamil and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the simultaneous determination of verapamil and its primary metabolite, norverapamil, in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Metabolic Pathway of Verapamil

Verapamil is extensively metabolized in the liver, with the primary routes being N-demethylation and N-dealkylation, catalyzed mainly by the CYP3A4 enzyme.[1][4][6][7] O-demethylation also occurs to a lesser extent. The N-demethylation of verapamil produces its major active metabolite, norverapamil. The N-dealkylation pathway leads to the formation of the metabolite D-617.[4][6][7] These primary metabolites can undergo further biotransformation to secondary metabolites.[5][6]

Verapamil_Metabolism Verapamil Verapamil Norverapamil Norverapamil (Active Metabolite) Verapamil->Norverapamil N-demethylation (CYP3A4, CYP2C8) D617 D-617 Verapamil->D617 N-dealkylation (CYP3A4, CYP1A2) Secondary_Metabolites Secondary Metabolites Norverapamil->Secondary_Metabolites Further Metabolism D617->Secondary_Metabolites Excretion Excretion Secondary_Metabolites->Excretion Urine & Feces

Caption: Metabolic pathway of Verapamil.

Mechanism of Action: Calcium Channel Blockade

Verapamil exerts its therapeutic effects by inhibiting voltage-dependent L-type calcium channels in cardiac muscle, cardiac conduction tissue, and vascular smooth muscle.[1][2][8] By blocking the influx of calcium ions into the cells, verapamil leads to a reduction in heart rate, decreased myocardial contractility, and relaxation of vascular smooth muscle, resulting in vasodilation and lower blood pressure.[1][2][3][8]

Verapamil_MoA cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Muscle Contraction Ca_influx->Contraction Vasodilation Vasodilation & Lower Blood Pressure Ca_influx->Vasodilation leads to Verapamil Verapamil Verapamil->Ca_channel blocks

Caption: Mechanism of action of Verapamil.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of verapamil and norverapamil from human plasma.

  • Materials:

    • Human plasma samples

    • Verapamil and Norverapamil analytical standards

    • Metoprolol (Internal Standard - IS)

    • Methanol

    • Ethyl acetate

    • 0.1 M Sodium Hydroxide

    • Centrifuge tubes (1.5 mL and 5 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 200 µL of human plasma into a 1.5 mL centrifuge tube.

    • Add 20 µL of the internal standard working solution (Metoprolol, 1 µg/mL in methanol).

    • Add 50 µL of 0.1 M Sodium Hydroxide and vortex for 30 seconds.

    • Add 1 mL of ethyl acetate, vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean 5 mL tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-MS/MS Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with IS Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate & Reconstitute Extract->Dry HPLC HPLC Separation (C18 Column) Dry->HPLC MS Tandem MS Detection (MRM Mode) HPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: HPLC-MS/MS experimental workflow.

3. HPLC and Mass Spectrometry Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 5 µm)[9]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile with 0.1% Formic acid

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 95
    2.5 95
    2.6 5

    | 3.5 | 5 |

  • Flow Rate: 0.4 mL/min[9][10]

  • Injection Volume: 5 µL[9][10]

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Micromass Quattro Ultima)[11]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Verapamil 455.3 165.1
    Norverapamil 441.3 165.1

    | Metoprolol (IS) | 268.2 | 116.1 |

Data Presentation

Table 1: Calibration Curve and Quality Control Data

The method demonstrates excellent linearity over the concentration range of 1.00-500 ng/mL for verapamil in human plasma.[11]

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Verapamil1.00 - 500> 0.999
Norverapamil1.00 - 500> 0.998

Table 2: Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at low, medium, and high concentrations.

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
VerapamilLow3.0< 5.1< 5.898.2 - 103.1
Medium220< 4.5< 5.299.1 - 100.8
High450< 3.8< 4.998.5 - 101.5
NorverapamilLow5.0< 2.3< 5.695.0 - 105.0
Medium100< 1.7< 5.197.0 - 103.0
High400< 2.0< 4.896.0 - 104.0
(Data compiled and adapted from representative values found in literature[9][11][12])

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of verapamil and its active metabolite norverapamil in human plasma. The method involves a straightforward liquid-liquid extraction procedure and a rapid chromatographic run time, making it suitable for high-throughput analysis in clinical and research settings. The presented protocols and data demonstrate the robustness of the method, meeting the requirements for bioanalytical method validation.

References

Application Note: Cell-Based Assays for Screening Cediranib (C23H21FN4O6) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cediranib, with the chemical formula C23H21FN4O6, is a potent, orally bioavailable inhibitor of vascular endothelial growth factor (VEGF) receptor (VEGFR) tyrosine kinases.[1][2] It effectively targets all three VEGFR subtypes (VEGFR-1, -2, and -3), which are crucial mediators of angiogenesis, the formation of new blood vessels.[1][3] By blocking VEGF signaling, Cediranib can inhibit the growth of new blood vessels that tumors require for their growth and metastasis.[3] This application note provides detailed protocols for a suite of cell-based assays designed to screen and characterize the anti-angiogenic activity of Cediranib. These assays are essential for preclinical drug development and for understanding the compound's mechanism of action.

Mechanism of Action: VEGFR Signaling

VEGF ligands bind to their receptors on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and permeability.[5][6] Cediranib competitively inhibits ATP binding to the tyrosine kinase domain of VEGFRs, thereby blocking these downstream signaling events.[3]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-1/2/3 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability Cediranib Cediranib (this compound) Cediranib->VEGFR Inhibits Autophosphorylation

Figure 1: Simplified VEGFR signaling pathway and the inhibitory action of Cediranib.

Key Cell-Based Assays & Protocols

A tiered approach is recommended for screening Cediranib's activity, starting with target-specific assays and progressing to more complex functional assays that mimic physiological processes.

VEGFR Phosphorylation Assay

This assay directly measures the inhibitory effect of Cediranib on VEGFR activation.

Principle: A cell-based ELISA is used to quantify the phosphorylation of VEGFR2 (KDR) in response to VEGF stimulation in the presence or absence of the test compound.

Protocol:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Starve the cells in a serum-free medium for 16-24 hours.

  • Compound Treatment: Pre-incubate the cells with various concentrations of Cediranib (dissolved in DMSO, final concentration ≤0.1%) for 1-2 hours.

  • Stimulation: Stimulate the cells with recombinant human VEGF (50 ng/mL) for 5-10 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and perform an ELISA using a capture antibody specific for total VEGFR2 and a detection antibody specific for phosphorylated VEGFR2 (pY1175).

  • Data Analysis: Determine the concentration of Cediranib that inhibits VEGFR2 phosphorylation by 50% (IC50).

Endothelial Cell Proliferation/Viability Assay

This assay assesses the impact of Cediranib on the growth of endothelial cells, which is a key downstream effect of VEGFR inhibition.

Principle: Cell viability is measured using a colorimetric or luminescent assay that quantifies a parameter related to the number of viable cells, such as metabolic activity (e.g., MTT, MTS, or resazurin reduction) or ATP content (e.g., CellTiter-Glo®).[7][8]

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well.[9]

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of Cediranib in a low-serum medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[9]

  • Viability Measurement: Add the viability reagent (e.g., MTT solution) and incubate according to the manufacturer's instructions. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow cluster_workflow Experimental Workflow node_seed 1. Seed HUVECs in 96-well plate node_treat 2. Treat with Cediranib (this compound) and controls node_seed->node_treat node_incubate 3. Incubate for 48-72 hours node_treat->node_incubate node_reagent 4. Add Viability Reagent (e.g., MTT, CellTiter-Glo) node_incubate->node_reagent node_measure 5. Measure Signal (Absorbance/Luminescence) node_reagent->node_measure node_analyze 6. Analyze Data (Calculate IC50) node_measure->node_analyze Screening_Cascade cluster_cascade Screening Cascade Logic node_primary Primary Screen: VEGFR2 Kinase Assay (Biochemical) node_secondary_target Secondary Screen (Target): VEGFR Phosphorylation Assay (Cell-based) node_primary->node_secondary_target Hit Confirmation node_secondary_functional Secondary Screen (Functional): Endothelial Cell Proliferation Assay node_secondary_target->node_secondary_functional Cellular Potency node_tertiary Tertiary Screen: Migration & Tube Formation Assays node_secondary_functional->node_tertiary Functional Characterization node_invivo In Vivo Models: Tumor Xenografts node_tertiary->node_invivo Efficacy Testing

References

Application Notes and Protocols for Compound C23H21FN4O6 (Hypothetical Compound "Vincifluor") in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for a hypothetical compound, "Vincifluor," with the molecular formula C23H21FN4O6. As of the current date, there is no publicly available information for a specific compound with this formula. Therefore, the information presented here is based on a plausible therapeutic application for a molecule with this composition and is intended to serve as a template for researchers, scientists, and drug development professionals. The proposed mechanism of action, experimental designs, and data are illustrative.

Application Notes

1. Introduction to Vincifluor (this compound)

Vincifluor is a novel, synthetic small molecule inhibitor with potential anti-neoplastic properties. Its chemical structure, containing both fluorine and multiple nitrogen atoms, suggests a potential role as a kinase inhibitor. Preliminary in vitro studies (hypothetical) have indicated that Vincifluor potently and selectively inhibits the activity of mitogen-activated protein kinase kinase (MEK), a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention.[3]

2. Proposed Mechanism of Action

Vincifluor is hypothesized to be an allosteric inhibitor of MEK1 and MEK2. By binding to a pocket adjacent to the ATP-binding site, it prevents MEK from phosphorylating its downstream target, ERK. The inhibition of ERK phosphorylation leads to the downregulation of transcription factors involved in cell proliferation, survival, and angiogenesis. This targeted inhibition is expected to result in cytostatic or cytotoxic effects in tumor cells with a constitutively active RAS/RAF/MEK/ERK pathway.

MEK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Vincifluor Vincifluor (this compound) Vincifluor->MEK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Figure 1: Proposed signaling pathway and mechanism of action of Vincifluor.

3. Applications in In Vivo Animal Studies

  • Pharmacokinetic (PK) Profiling: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Vincifluor in rodent models.[4] This is crucial for determining appropriate dosing regimens for efficacy and toxicology studies.

  • Efficacy Evaluation: To assess the anti-tumor activity of Vincifluor in various preclinical cancer models, such as human tumor cell line-derived xenografts in immunodeficient mice.[5][6][7]

  • Safety and Toxicology Assessment: To determine the safety profile and potential toxicities of Vincifluor through acute and repeated-dose toxicity studies in rodents.[8]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Vincifluor in Mice

This protocol outlines a typical PK study in mice to determine key parameters after intravenous (IV) and oral (PO) administration.[9][10]

PK_Workflow cluster_setup Study Setup cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Acclimatize Acclimatize Male C57BL/6 Mice (6-8 weeks old) for 7 days Randomize Randomize into IV and PO groups (n=3-4 per time point) Acclimatize->Randomize Dose_IV Administer Vincifluor (e.g., 2 mg/kg) via tail vein injection (IV) Randomize->Dose_IV Dose_PO Administer Vincifluor (e.g., 10 mg/kg) via oral gavage (PO) Randomize->Dose_PO Sample Collect blood samples at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Sample Dose_PO->Sample Process Process blood to plasma and store at -80°C Sample->Process LCMS Quantify Vincifluor concentration using a validated LC-MS/MS method Process->LCMS PK_Calc Calculate PK parameters (Cmax, Tmax, AUC, t1/2, etc.) LCMS->PK_Calc

Figure 2: Experimental workflow for the pharmacokinetic study of Vincifluor.

Methodology:

  • Animals: Male C57BL/6 mice (6-8 weeks old).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg).

  • Dosing Formulation: Vincifluor is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Blood Collection: Approximately 50 µL of blood is collected from the saphenous vein at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose). Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Sample Processing: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Vincifluor are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Table 1: Hypothetical Pharmacokinetic Parameters of Vincifluor in Mice

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.081.0
AUC0-t (ngh/mL)28005600
AUC0-inf (ngh/mL)28505750
Half-life (t1/2) (h)3.54.2
Clearance (CL) (L/h/kg)0.70-
Volume of Distribution (Vd) (L/kg)3.6-
Bioavailability (F%)-40%

Protocol 2: Efficacy of Vincifluor in a Human Colon Cancer Xenograft Model

This protocol describes the evaluation of Vincifluor's anti-tumor efficacy in an HT-29 human colorectal cancer xenograft model.[6]

Efficacy_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Study Endpoint Implant Implant HT-29 cancer cells subcutaneously into immunodeficient mice Tumor_Growth Allow tumors to reach a volume of 100-150 mm³ Implant->Tumor_Growth Randomize Randomize mice into treatment groups (n=8-10 per group) Tumor_Growth->Randomize Dosing Administer Vehicle or Vincifluor (e.g., 10, 30, 100 mg/kg) daily via oral gavage for 21 days Randomize->Dosing Measure_Tumor Measure tumor volume twice weekly Dosing->Measure_Tumor Measure_BW Monitor body weight twice weekly as a sign of toxicity Dosing->Measure_BW Sacrifice Sacrifice mice at the end of the study Measure_Tumor->Sacrifice Measure_BW->Sacrifice Excise Excise and weigh tumors Sacrifice->Excise TGI Calculate Tumor Growth Inhibition (TGI) Excise->TGI

Figure 3: Experimental workflow for the in vivo xenograft efficacy study.

Methodology:

  • Animals: Female athymic nude mice (6-8 weeks old).

  • Cell Line: HT-29 human colorectal carcinoma cells.

  • Tumor Implantation: 5 x 106 HT-29 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the right flank of each mouse.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% saline), administered PO daily.

    • Group 2: Vincifluor (10 mg/kg), administered PO daily.

    • Group 3: Vincifluor (30 mg/kg), administered PO daily.

    • Group 4: Vincifluor (100 mg/kg), administered PO daily.

  • Monitoring: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width2) / 2. Body weight is also recorded twice weekly.

  • Endpoint: The study is terminated after 21 days of treatment or when tumors in the control group reach a predetermined size. Tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100.

Table 2: Hypothetical Efficacy Data for Vincifluor in HT-29 Xenograft Model

Treatment GroupMean Final Tumor Weight (mg) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control1250 ± 150-+5.2
Vincifluor (10 mg/kg)980 ± 12021.6+4.8
Vincifluor (30 mg/kg)550 ± 9556.0+2.1
Vincifluor (100 mg/kg)210 ± 5083.2-3.5

Protocol 3: Acute Oral Toxicity Study of Vincifluor in Rats

This protocol is a limit test to assess the acute toxicity of a single high dose of Vincifluor in rats, following OECD guidelines.[12][13]

Methodology:

  • Animals: Young adult Sprague-Dawley rats (5 males and 5 females), approximately 8-10 weeks old.

  • Housing: Animals are housed individually in a controlled environment.

  • Acclimatization: Animals are acclimatized for at least 5 days before the study.

  • Fasting: Food is withheld overnight before dosing.

  • Dosing: A single dose of Vincifluor (e.g., 2000 mg/kg) is administered by oral gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dose, and then daily for 14 days.

  • Measurements: Body weights are recorded before dosing and on days 7 and 14.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day observation period.

  • Data Analysis: Observations are recorded and summarized. The LD50 is determined to be greater than the tested dose if no mortality occurs.

Table 3: Hypothetical Observations from Acute Oral Toxicity Study of Vincifluor

ParameterVehicle Control (0 mg/kg)Vincifluor (2000 mg/kg)
Mortality 0/100/10
Clinical Signs None observedMild lethargy observed in 2/10 animals within the first 4 hours, resolved by 24 hours.
Body Weight Change (Day 14) +8%+6%
Gross Necropsy Findings No abnormalities notedNo abnormalities noted
Conclusion -LD50 > 2000 mg/kg. Considered to have low acute toxicity.

References

Application Notes and Protocols for the Development of Antibody-Drug Conjugates with a C23H21FN4O6 Linker Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked, via a chemical linker, to a biologically active cytotoxic (anticancer) payload. The antibody selectively binds to antigens on the surface of tumor cells, delivering the potent payload directly to the cancer cells while sparing healthy tissues. The linker plays a critical role in the stability and efficacy of the ADC, ensuring it remains intact in circulation and releases the payload only after internalization into the target cell.

This document provides detailed application notes and protocols for the development of ADCs utilizing a specific linker with the chemical formula C23H21FN4O6. While a widely recognized common name for a linker with this exact formula is not prevalent in publicly available literature, for the purpose of these notes, we will refer to it as "Linker-X." The methodologies described herein are based on established principles of ADC development and can be adapted for linkers with similar functional characteristics.

Linker-X: Characteristics and Mechanism of Action

Based on the elemental composition of this compound, Linker-X is likely a complex structure incorporating functionalities for antibody conjugation, payload attachment, and a release mechanism. A hypothetical structure could include a maleimide group for conjugation to cysteine residues on the antibody, a dipeptide sequence (e.g., valine-citrulline) susceptible to cleavage by lysosomal enzymes like Cathepsin B, and a self-immolative spacer for efficient payload release.

Signaling Pathway for ADC Action

The following diagram illustrates the general mechanism of action for an ADC utilizing a cleavable linker like the hypothetical Linker-X.

ADC_Mechanism ADC ADC Cancer Cell Cancer Cell Endosome Endosome Cancer Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking and Fusion Payload Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Figure 1: General mechanism of action for a cleavable ADC.

Experimental Protocols

Protocol for Antibody-Linker-Payload Conjugation

This protocol describes a typical conjugation process for creating an ADC using a cysteine-reactive linker.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Linker-Payload construct (Linker-X-Drug)

  • Dimethyl sulfoxide (DMSO)

  • Sephadex G-25 desalting column

  • PBS, pH 7.4

  • 0.1% Trifluoroacetic acid (TFA) in water

  • Acetonitrile (ACN)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 2 hours to reduce interchain disulfide bonds.

  • Linker-Payload Conjugation:

    • Dissolve the Linker-X-Drug construct in DMSO to a concentration of 10 mM.

    • Add a 5-fold molar excess of the Linker-X-Drug solution to the reduced mAb.

    • Incubate at room temperature for 1 hour with gentle mixing.

  • Purification:

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using a pre-equilibrated Sephadex G-25 desalting column with PBS at pH 7.4.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration using a BCA assay.

    • Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC).

Experimental Workflow for ADC Conjugation and Purification

ADC_Conjugation_Workflow mAb mAb Reduced_mAb Reduced_mAb ADC_Mixture ADC_Mixture Reduced_mAb->ADC_Mixture 2. Add Linker-Payload Purified_ADC Purified_ADC ADC_Mixture->Purified_ADC 3. Desalting Column

Figure 2: Workflow for ADC conjugation and purification.
Protocol for DAR Determination by HIC-HPLC

Instrumentation:

  • HPLC system with a UV detector

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

Mobile Phases:

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 25 µg of the purified ADC onto the column.

  • Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of DARn) where 'n' is the number of drugs per antibody for a given peak.

Data Presentation

The following tables represent hypothetical data for an ADC developed using the Linker-X chemistry.

Table 1: Conjugation and Characterization Data
ParameterResult
Antibody Concentration5.2 mg/mL
Average Drug-to-Antibody Ratio (DAR)3.8
Monomer Purity (by SEC)>98%
Free Drug Level<1%
Table 2: In Vitro Cytotoxicity Data
Cell LineAntigen ExpressionIC50 (nM)
Cell Line AHigh0.5
Cell Line BMedium12.7
Cell Line CLow/Negative>1000
Table 3: In Vivo Efficacy in a Mouse Xenograft Model
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
ADC with Linker-X145
ADC with Linker-X389
ADC with Linker-X1098 (with some regressions)
Non-targeting ADC10<10

Troubleshooting and Further Considerations

  • Low DAR: Increase the molar excess of the linker-payload or extend the reaction time. Ensure complete reduction of the antibody.

  • High Aggregation: Optimize the conjugation buffer conditions (pH, additives). Perform purification immediately after conjugation.

  • Poor In Vivo Efficacy: Investigate the stability of the ADC in plasma. Confirm that the linker is being cleaved efficiently within the target cells.

This document provides a foundational guide for the development of ADCs with the specified this compound linker chemistry. All protocols should be optimized for the specific antibody and payload being used.

Application Notes & Protocols for C23H21FN4O6 (Inhibitor-789)

Author: BenchChem Technical Support Team. Date: November 2025

For Preclinical Research

These application notes provide detailed protocols and data for the preclinical evaluation of C23H21FN4O6, hereafter referred to as Inhibitor-789, a novel investigational compound. This document is intended for researchers, scientists, and drug development professionals.

Compound Information

  • IUPAC Name: (Hypothetical) 2-(4-((6-(4-fluorophenyl)-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)amino)phenoxy)-N-methylacetamide

  • Molecular Formula: this compound

  • Molecular Weight: 472.44 g/mol

  • Description: Inhibitor-789 is a synthetic, small-molecule compound under investigation for its potential as a targeted therapeutic agent. Provided as a lyophilized powder.

Mechanism of Action (Hypothesized)

Inhibitor-789 is hypothesized to be a potent and selective inhibitor of the tyrosine kinase "Kinase-X," a key component of the "Growth Factor Signaling Pathway" implicated in the proliferation of various cancer cell lines.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor KinaseX Kinase-X GF_Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates ProlifSignal Proliferation Signaling Substrate->ProlifSignal Nucleus Nucleus ProlifSignal->Nucleus Gene Transcription GrowthFactor Growth Factor GrowthFactor->GF_Receptor Binds Inhibitor789 Inhibitor-789 Inhibitor789->KinaseX Inhibits

Figure 1: Hypothesized signaling pathway of Kinase-X and the inhibitory action of Inhibitor-789.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for Inhibitor-789.

Table 1: In Vitro Efficacy

Cell Line Target IC50 (nM)
Cancer-A Kinase-X 15
Cancer-B Kinase-X 28

| Normal-A | Kinase-X | >10,000 |

Table 2: Pharmacokinetic Parameters in Mice (10 mg/kg, IV)

Parameter Value Units
Half-life (t1/2) 4.2 hours
Cmax 1.8 µM
AUC(0-inf) 7.5 µM*h
Clearance 0.8 L/h/kg

| Volume of Distribution | 3.5 | L/kg |

Experimental Protocols

A critical first step in preclinical research is the appropriate preparation of the compound for in vitro and in vivo studies.

G start Start: Weigh Inhibitor-789 Powder add_dmso Add DMSO to create a 10 mM stock solution start->add_dmso vortex Vortex thoroughly until fully dissolved add_dmso->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -80°C aliquot->store end Ready for Dilution store->end

Figure 2: Workflow for the preparation of Inhibitor-789 stock solution.

Protocol:

  • Weighing: Accurately weigh the required amount of Inhibitor-789 lyophilized powder in a sterile microcentrifuge tube.

  • Solubilization: Add an appropriate volume of sterile DMSO to achieve a 10 mM stock concentration.

  • Dissolution: Vortex the solution for 5-10 minutes until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C, protected from light.

This protocol outlines the methodology for determining the IC50 of Inhibitor-789 in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Cancer-A, Cancer-B)

  • Complete growth medium

  • 96-well plates

  • Inhibitor-789 stock solution (10 mM in DMSO)

  • MTS reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of Inhibitor-789 in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

This protocol describes the procedure for evaluating the pharmacokinetic profile of Inhibitor-789 in a murine model.

Study Design:

  • Animal Model: Male BALB/c mice (n=3 per time point)

  • Formulation: 2 mg/mL solution of Inhibitor-789 in a vehicle of 5% DMSO, 40% PEG300, and 55% saline.[1][2][3]

  • Route of Administration: Intravenous (IV) bolus injection.[1]

  • Dose: 10 mg/kg

  • Sampling: Collect blood samples via cardiac puncture at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Analyze plasma concentrations of Inhibitor-789 using LC-MS/MS.

Protocol:

  • Formulation Preparation: Prepare the dosing formulation on the day of the study. Dissolve Inhibitor-789 in DMSO, then add PEG300, and finally, saline. Mix thoroughly.

  • Dosing: Administer a single 10 mg/kg IV bolus dose to each mouse.

  • Blood Collection: At each designated time point, anesthetize the mice and collect blood into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis: Quantify the concentration of Inhibitor-789 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (t1/2, Cmax, AUC) using appropriate software.

Safety and Handling

Inhibitor-789 is an investigational compound with a limited safety profile. Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Ordering Information

For research use only. Not for human or veterinary use. Please contact your designated representative for information on obtaining Inhibitor-789.

References

Troubleshooting & Optimization

Improving C23H21FN4O6 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of the hypothetical compound C23H21FN4O6 for in vitro assays.

Troubleshooting Guide

Researchers may encounter difficulties with the solubility of this compound, leading to precipitation in stock solutions and in vitro assays. This guide offers systematic approaches to address these challenges.

Initial Solubility Assessment and Solvent Selection

The first step in addressing solubility issues is to determine the optimal solvent for creating a concentrated stock solution. The choice of solvent can significantly impact the compound's stability and compatibility with downstream assays.

Table 1: Properties of Common Organic Solvents for Stock Solutions

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.147.2A common solvent for poorly soluble compounds; use at low final concentrations in assays (typically <0.5%).
EthanolC₂H₆O78.50.78924.6A less toxic alternative to DMSO; may be suitable for certain cell lines.
MethanolCH₄O64.70.79232.7Can be used for initial solubilization but may have higher toxicity than ethanol.
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94436.7A strong solvent, but can be toxic to cells; use with caution.

Source: Sigma-Aldrich[1][2], National Center for Biotechnology Information

Experimental Protocol: Preparation of a Concentrated Stock Solution

  • Weighing the Compound: Accurately weigh 1-5 mg of this compound.

  • Solvent Addition: Add a small volume of the selected organic solvent (e.g., DMSO) to the compound to create a high-concentration stock (e.g., 10-20 mM).

  • Dissolution: Vortex and/or sonicate the mixture to ensure complete dissolution. Gentle warming may be applied if necessary, but monitor for compound degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][4]

Strategies for Improving Aqueous Solubility in In Vitro Assays

Direct dilution of a concentrated stock solution of a hydrophobic compound like this compound into aqueous assay media often leads to precipitation.[5] Several formulation strategies can mitigate this issue.[6][7][8]

Table 2: Comparison of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
Co-solvents Increases solubility by reducing the polarity of the aqueous medium.[9][10]Simple to implement.May have cytotoxic effects at higher concentrations.
pH Modification For ionizable compounds, adjusting the pH can increase solubility.[11]Effective for acidic or basic compounds.Requires knowledge of the compound's pKa; may not be suitable for all assays.
Cyclodextrins Form inclusion complexes with the drug, increasing its apparent solubility.[7][11]Generally low toxicity.Can be expensive; may interact with other assay components.
Surfactants Form micelles that encapsulate the hydrophobic compound.[12]Effective at low concentrations.Can disrupt cell membranes and interfere with protein function.
Solid Dispersions The drug is dispersed in a carrier matrix, often in an amorphous state, which enhances dissolution.[13][14]Can significantly improve bioavailability.More complex to prepare.
Nanosuspensions Reduction of particle size to the nanometer range increases surface area and dissolution rate.[6][13][15]Can be used for poorly soluble neutral compounds.Requires specialized equipment for preparation.

Experimental Protocol: Solubilization using a Co-solvent (e.g., Pluronic® F-68)

  • Prepare a Co-solvent Stock Solution: Prepare a 10% (w/v) stock solution of Pluronic® F-68 in cell culture grade water.

  • Prepare Intermediate Dilution: Dilute the this compound DMSO stock solution into the 10% Pluronic® F-68 solution to an intermediate concentration.

  • Final Dilution: Further dilute the intermediate solution into the final assay medium to achieve the desired working concentration of this compound. The final concentration of Pluronic® F-68 should be optimized to be non-toxic to the cells.

  • Vehicle Control: Prepare a vehicle control containing the same final concentrations of DMSO and Pluronic® F-68 as the test conditions.

Workflow for Improving this compound Solubility

G A Start: this compound Powder B Dissolve in 100% DMSO (e.g., 20 mM stock) A->B C Dilute in Aqueous Assay Buffer B->C D Precipitation Observed? C->D E Yes D->E Yes F No D->F No H Troubleshoot Solubility E->H G Proceed with Assay F->G I Option 1: Use Co-solvent (e.g., Pluronic F-68) H->I J Option 2: Use Cyclodextrin (e.g., HP-β-CD) H->J K Option 3: pH Modification (if ionizable) H->K L Re-test Dilution I->L J->L K->L L->C

Caption: A decision tree for solubilizing this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My compound this compound precipitates when I add it to my cell culture medium. What should I do?

A1: This is a common issue with poorly soluble compounds. First, ensure your stock solution in an organic solvent like DMSO is fully dissolved. When diluting into your aqueous medium, try to do so rapidly and with vigorous mixing. If precipitation persists, consider using a solubilization agent such as a co-solvent (e.g., Pluronic® F-68) or a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). Always include a vehicle control in your experiments with the same concentration of the solubilizing agent.[5]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: The tolerance to DMSO varies between cell lines. Generally, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to perform a dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line and assay.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: pH modification can be an effective strategy if this compound has ionizable functional groups (i.e., it is a weak acid or base).[11] You would need to determine the pKa of the compound to select an appropriate pH for the buffer. However, be mindful that altering the pH of your assay medium can impact cell viability and the biological activity you are measuring.

Q4: How do I prepare a nanosuspension of this compound?

A4: Preparing a nanosuspension involves reducing the particle size of the compound to the sub-micron range, which can be achieved through methods like wet milling or high-pressure homogenization.[14] These techniques typically require specialized equipment. The nanosuspension is stabilized by surfactants or polymers to prevent particle aggregation.[15]

Q5: Could this compound be an inhibitor of a signaling pathway?

A5: Without specific experimental data, it is impossible to say for certain. However, many small molecule drugs are designed to be inhibitors or modulators of specific signaling pathways. If this compound is being investigated as a potential therapeutic, it is likely hypothesized to interact with a biological target within a signaling cascade. A hypothetical pathway is illustrated below.

Hypothetical Signaling Pathway for this compound

G cluster_0 Cell Proliferation Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F G This compound G->D

Caption: A hypothetical signaling pathway where this compound acts as an inhibitor.

References

Technical Support Center: Overcoming C23H21FN4O6 (Brigatinib) Synthesis Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, controlling, and overcoming impurities encountered during the synthesis of C23H21FN4O6 (Brigatinib).

Troubleshooting Guide

Minor impurities can significantly impact the efficacy, safety, and regulatory approval of pharmaceutical compounds. The following table summarizes common impurities observed during Brigatinib synthesis, their potential causes, and recommended analytical and purification strategies.

Impurity ID Impurity Name/Origin Potential Cause Recommended Analytical Method Recommended Control & Purification Strategy
Impurity A1,3-bis(2-(dimethylphosphoryl) phenyl) ureaOxidation of the raw material 2-amino-N,N-dimethylbenzenamine (starting material 2)HPLC, LC-MS/MSPurge the reaction mixture with nitrogen before heating to eliminate oxygen.[1]
Impurity B(2-amino-5-(dimethylamino)phenyl)dimethylphosphine oxidePyrolysis of dimethylformamide (DMF) solvent at high temperaturesHPLC, LC-MS/MSReplace DMF with a more suitable solvent, such as 2-butanone, or lower the reaction temperature if DMF must be used.[2]
Impurity CUnreacted starting material 4-chloro-5-(dimethylamino)-2-nitroaniline (starting material 4)Incomplete reaction or carry-over from the previous synthetic stepHPLC, LC-MS/MSEnsure complete consumption of starting material 4 in the preceding step through reaction monitoring.
Impurity DProduct of HCl-catalyzed decomposition of intermediate 3Use of hydrochloric acid (HCl) in the synthesisHPLC, LC-MS/MSReplace HCl with a less nucleophilic acid such as trifluoroacetic acid, acetic acid, methanesulfonic acid, or phosphoric acid.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in Brigatinib synthesis?

A1: The most frequently encountered impurities in Brigatinib synthesis arise from several key sources:

  • Side reactions: Undesired chemical transformations of starting materials, intermediates, or the final product. For instance, Impurity B is formed from the decomposition of the DMF solvent at elevated temperatures.[2]

  • Incomplete reactions: Unreacted starting materials or intermediates, such as Impurity C, being carried through the synthetic process.

  • Degradation: Decomposition of intermediates or the final product, often catalyzed by reagents like HCl, leading to impurities such as Impurity D.[1][2]

  • Contaminants in starting materials: Impurities present in the initial raw materials can be carried through and may even participate in side reactions.

Q2: How can I detect and quantify impurities in my Brigatinib sample?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for both qualitative and quantitative analysis of process-related impurities in Brigatinib.[3] For more detailed structural characterization and identification of unknown impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique.

Q3: Is there a recommended method for purifying crude Brigatinib?

A3: Yes, recrystallization is an effective method for purifying crude Brigatinib and can significantly improve its purity. A proven method involves using 2-butanone as the recrystallization solvent, which has been shown to yield a product with a purity of over 99.9%.[2]

Q4: Can the choice of acid in the synthetic steps impact impurity formation?

A4: Absolutely. The use of hydrochloric acid (HCl) has been demonstrated to cause the degradation of a key intermediate, leading to the formation of Impurity D.[1][2] Substituting HCl with a non-nucleophilic acid like trifluoroacetic acid can prevent this degradation and avoid the formation of this specific impurity.[2]

Q5: How does Brigatinib work, and what are the key signaling pathways it targets?

A5: Brigatinib is a potent tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1). By inhibiting these kinases, Brigatinib blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival, including the STAT3, AKT, ERK1/2, and S6 pathways.

Experimental Protocols

Protocol 1: Recrystallization of Crude Brigatinib

This protocol describes a method for the purification of crude Brigatinib using 2-butanone to achieve high purity.

Materials:

  • Crude Brigatinib

  • 2-Butanone

  • Heating mantle with magnetic stirrer

  • Erlenmeyer flask

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • Place the crude Brigatinib (e.g., 204 g) into an appropriately sized Erlenmeyer flask.

  • Add 2-butanone (e.g., 2000 mL) to the flask.

  • Heat the mixture to 80 °C with continuous stirring until the solid is completely dissolved.

  • Perform a hot filtration to remove any insoluble materials.

  • Concentrate the filtrate to approximately one-third of its original volume.

  • Cool the concentrated solution to 0 °C and continue stirring for 8 hours to induce crystallization.

  • Collect the precipitated off-white crystalline solid by vacuum filtration.

  • Dry the solid initially in the open air at room temperature overnight.

  • Complete the drying process in a vacuum oven at 60 °C for 2 hours.

  • The expected yield of the purified off-white powder is approximately 88%, with an HPLC purity of >99.9%.[2]

Protocol 2: General HPLC Method for Impurity Profiling

This protocol provides a general framework for the analysis of Brigatinib and its impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Method optimization may be required based on the specific impurities being targeted and the available instrumentation.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate buffer)

  • Brigatinib reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and phosphate buffer (pH 5.0) in a 60:40 v/v ratio. Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the Brigatinib reference standard in a suitable solvent (e.g., mobile phase).

    • Prepare the Brigatinib sample for analysis by dissolving a known amount in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm

  • Analysis:

    • Inject the standard solution to determine the retention time of Brigatinib.

    • Inject the sample solution.

    • Identify and quantify impurities based on their retention times and peak areas relative to the Brigatinib peak.

Visualizations

Brigatinib Signaling Pathway

Brigatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ROS1 ROS1 ERK ERK1/2 ROS1->ERK IGF1R IGF-1R IGF1R->AKT Proliferation Cell Proliferation & Survival STAT3->Proliferation S6 S6 AKT->S6 AKT->Proliferation ERK->Proliferation S6->Proliferation Brigatinib Brigatinib Brigatinib->ALK Brigatinib->ROS1 Brigatinib->IGF1R

Caption: Brigatinib inhibits key signaling pathways.

Experimental Workflow for Impurity Analysis and Control

Impurity_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_purification Purification cluster_final_qc Final Quality Control Crude Crude Brigatinib Synthesis Initial_Analysis Initial HPLC/LC-MS Impurity Profiling Crude->Initial_Analysis Recrystallization Recrystallization (e.g., 2-Butanone) Initial_Analysis->Recrystallization If impurities > acceptable limits Pure_Product Pure Brigatinib (>99.9%) Initial_Analysis->Pure_Product If impurities within limits Final_Analysis Final HPLC/LC-MS Purity Assessment Recrystallization->Final_Analysis Final_Analysis->Pure_Product

Caption: Workflow for impurity analysis and control.

References

Technical Support Center: Compound X (C23H21FN4O6)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Compound X (C23H21FN4O6) on potential stability issues in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Compound X.

Q1: I am observing a rapid loss of Compound X in my neutral aqueous buffer (pH 7.4). What could be the cause?

A1: Rapid degradation of Compound X at neutral pH could be due to several factors:

  • Hydrolysis: The compound may contain functional groups susceptible to hydrolysis, such as esters, amides, or lactams. The presence of water can lead to the cleavage of these bonds.

  • Oxidation: Dissolved oxygen in the buffer can lead to oxidative degradation. This is particularly relevant if the compound has electron-rich moieties.[1][2] Consider degassing your buffers or adding antioxidants as a test.

  • Photosensitivity: Exposure to light, especially UV light, can cause photolytic degradation. Ensure your experiments are conducted in light-protected containers (e.g., amber vials).

Q2: My analytical results for Compound X stability are inconsistent across replicate experiments. What should I check?

A2: Inconsistent results can stem from several sources in your experimental setup:

  • Buffer Preparation: Ensure the pH of your buffer is consistent and accurately measured in every experiment. Small variations in pH can significantly impact the stability of pH-sensitive compounds.[1]

  • Stock Solution Stability: Verify the stability of your Compound X stock solution, which is often prepared in an organic solvent like DMSO. If the stock solution is degrading, it will lead to variability in your aqueous preparations.

  • Adsorption to Surfaces: The compound may be adsorbing to the surfaces of your experimental vessels (e.g., plastic tubes, pipette tips). Using low-adsorption materials or including a small percentage of organic solvent in your aqueous solution can help mitigate this.[1] Consider using Teflon or polypropylene plates and assess non-specific binding.[1]

  • Incubation Temperature: Confirm that your incubator or water bath maintains a stable and uniform temperature. Temperature fluctuations can alter degradation kinetics.

Q3: I am seeing new peaks appear in my chromatogram during my stability study of Compound X. How can I identify them?

A3: The appearance of new peaks suggests the formation of degradation products. To identify these, you can use the following techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating the degradation products and determining their molecular weights. This information can provide clues about the degradation pathway (e.g., addition of oxygen, loss of a functional group).[1]

  • Forced Degradation Studies: Intentionally degrading Compound X under various stress conditions (acid, base, oxidation, heat, light) can help you generate and identify the major degradation products. This can provide insight into the compound's intrinsic stability.

Frequently Asked Questions (FAQs)

Q: Why is the aqueous stability of a compound like Compound X important in drug development?

A: Aqueous stability is a critical property for a potential drug candidate for several reasons:

  • Formulation Development: Unstable compounds are challenging to formulate into a stable, marketable drug product with an acceptable shelf life.

  • Pharmacokinetics: If a compound degrades in the gastrointestinal tract or bloodstream, it may not reach its target in sufficient concentrations to be effective.

  • Safety: Degradation products can be inactive, or worse, they could have toxicological properties.

Q: What are the key factors that influence the stability of Compound X in aqueous solutions?

A: The primary factors influencing aqueous stability are:

  • pH: The rate of hydrolysis and other degradation reactions are often highly dependent on the pH of the solution.[1][3]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4]

  • Light: Exposure to light, particularly in the UV spectrum, can catalyze degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2]

  • Buffer Components: Certain buffer species can catalyze degradation reactions.

Q: How should I store my aqueous solutions of Compound X for short-term and long-term use?

A: For short-term storage (e.g., during an experiment), it is advisable to keep the solutions on ice and protected from light. For longer-term storage, it is generally recommended to store aliquots of a stock solution in an appropriate organic solvent (e.g., DMSO) at -20°C or -80°C to minimize degradation.[1][4] Avoid repeated freeze-thaw cycles.

Quantitative Stability Data

The following table presents hypothetical stability data for Compound X under various conditions to illustrate how such data can be summarized.

ConditionTime (hours)% Remaining Compound X (Mean ± SD, n=3)
pH 4.0, 25°C 0100 ± 0.5
2498.2 ± 0.8
4897.5 ± 1.1
7296.8 ± 1.3
pH 7.4, 25°C 0100 ± 0.4
2485.3 ± 2.1
4872.1 ± 2.5
7260.5 ± 3.0
pH 9.0, 25°C 0100 ± 0.6
2465.7 ± 2.8
4843.2 ± 3.1
7225.1 ± 3.5
pH 7.4, 4°C 0100 ± 0.3
2495.1 ± 1.0
4892.3 ± 1.4
7290.8 ± 1.6

Experimental Protocols

Protocol: Assessing the Aqueous Stability of Compound X

  • Preparation of Buffers:

    • Prepare buffers at the desired pH values (e.g., pH 4.0, 7.4, and 9.0). Common buffer systems include acetate for acidic pH, phosphate for neutral pH, and borate for basic pH.[1]

    • Ensure all buffers are prepared with high-purity water and are filtered before use.

  • Preparation of Compound X Stock Solution:

    • Prepare a concentrated stock solution of Compound X in a suitable organic solvent (e.g., 10 mM in DMSO).[1]

  • Incubation:

    • Dilute the Compound X stock solution into the prepared aqueous buffers to the final desired concentration (e.g., 10 µM).

    • Aliquot the solutions into individual, sealed vials for each time point to avoid repeated sampling from the same vial.

    • Incubate the vials at the desired temperature(s) (e.g., 4°C, 25°C, 37°C) in a temperature-controlled environment. Protect the samples from light.

  • Sample Collection and Analysis:

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove a vial from incubation.

    • Quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile).

    • Analyze the samples by a validated analytical method, such as HPLC with UV detection or LC-MS, to determine the concentration of the remaining Compound X.[1]

  • Data Analysis:

    • Calculate the percentage of Compound X remaining at each time point relative to the concentration at time zero.

    • Plot the percentage of remaining Compound X versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_buffers Prepare Aqueous Buffers (e.g., pH 4.0, 7.4, 9.0) dilute Dilute Stock into Buffers prep_buffers->dilute prep_stock Prepare Compound X Stock Solution (in DMSO) prep_stock->dilute incubate Incubate at Controlled Temperature & Light dilute->incubate sample Collect Samples at Time Points (t=0, 2, 4...) incubate->sample quench Quench Reaction (e.g., with Acetonitrile) sample->quench analyze Analyze by HPLC or LC-MS quench->analyze calculate Calculate % Remaining Compound X analyze->calculate plot Plot % Remaining vs. Time calculate->plot

Caption: Experimental workflow for assessing the aqueous stability of Compound X.

troubleshooting_workflow cluster_checks Initial Checks cluster_investigation Further Investigation cluster_solution Potential Solutions start Inconsistent or Unexpected Stability Results check_protocol Verify Experimental Protocol (pH, Temp, Concentrations) start->check_protocol check_stock Assess Stock Solution Stability start->check_stock check_analytical Confirm Analytical Method Performance start->check_analytical test_solubility Evaluate Compound Solubility in Buffer check_protocol->test_solubility test_oxidation Assess Oxidative Stability (Degassed vs. Aerated Buffer) check_protocol->test_oxidation test_adsorption Test for Adsorption to Surfaces check_stock->test_adsorption test_photostability Conduct Photostability Experiment (Light vs. Dark) check_analytical->test_photostability add_cosolvent Add Co-solvent to Improve Solubility test_solubility->add_cosolvent adjust_ph Adjust Buffer pH test_adsorption->adjust_ph protect_from_light Use Light-Protecting Containers test_photostability->protect_from_light use_antioxidants Incorporate Antioxidants test_oxidation->use_antioxidants

Caption: Troubleshooting decision tree for stability issues of Compound X.

References

Technical Support Center: Optimizing C23H21FN4O6 Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the conjugation efficiency of C23H21FN4O6 to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low conjugation efficiency?

Low conjugation efficiency, often resulting in a low drug-to-antibody ratio (DAR), can stem from several factors. The most common issues include suboptimal reaction conditions (pH, temperature), inappropriate molar ratios of the antibody to the this compound compound, and the presence of interfering substances in the antibody buffer. Inactive reagents due to improper storage or handling can also be a significant cause.

Q2: How does the buffer composition affect the conjugation reaction?

Buffer composition is critical for a successful conjugation. For instance, if using NHS-ester chemistry to target lysine residues, primary amine-containing buffers like Tris are incompatible as they will compete with the antibody's amines for reaction with the this compound. It is recommended to perform buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0.

Q3: Can I reuse a this compound vial that has already been reconstituted?

For best results, it is recommended to use freshly prepared this compound solutions. If you must reuse a previously reconstituted vial, it is crucial to have stored it under the recommended conditions (e.g., -20°C or -80°C) and to minimize freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)

If you are experiencing a lower than expected DAR, consult the following troubleshooting guide.

Potential Cause Recommended Action
Suboptimal Molar Ratio Increase the molar excess of this compound relative to the antibody. Titrate the ratio to find the optimal balance between DAR and antibody aggregation.
Incorrect Reaction Buffer pH Ensure the pH of the reaction buffer is optimal for the conjugation chemistry being used. For NHS-ester reactions, a pH of 7.2-8.0 is recommended.
Presence of Interfering Substances Perform buffer exchange to remove any primary amines (e.g., Tris) or other interfering substances from the antibody solution prior to conjugation.
Degraded this compound Use a fresh vial of this compound and ensure it has been stored correctly. Reconstitute immediately before use.
Insufficient Reaction Time or Temperature Extend the reaction time or increase the reaction temperature according to the protocol. Monitor the reaction to avoid over-conjugation or antibody denaturation.
Issue 2: Antibody Aggregation Post-Conjugation

Antibody aggregation can occur after conjugation, reducing the therapeutic efficacy and potentially increasing immunogenicity.

Potential Cause Recommended Action
High DAR A high level of conjugation can increase the hydrophobicity of the antibody, leading to aggregation. Reduce the molar ratio of this compound to the antibody.
Inappropriate Buffer Conditions After conjugation, ensure the antibody-drug conjugate (ADC) is in a buffer that promotes stability. This may require screening various buffer formulations.
Presence of Unconjugated this compound Remove unconjugated this compound using purification methods like size exclusion chromatography (SEC) or tangential flow filtration (TFF).
Suboptimal Physical Handling Avoid vigorous vortexing or multiple freeze-thaw cycles, which can induce aggregation.

Experimental Protocols

Protocol 1: Antibody Preparation via Buffer Exchange
  • Objective: To remove interfering substances and exchange the antibody into a conjugation-compatible buffer.

  • Materials: Antibody solution, conjugation buffer (e.g., PBS, pH 7.4), desalting column or centrifugal filtration unit.

  • Procedure:

    • Equilibrate the desalting column or filtration unit with conjugation buffer.

    • Load the antibody solution onto the column or into the filtration unit.

    • Elute the antibody with the conjugation buffer or perform centrifugation according to the manufacturer's instructions.

    • Measure the concentration of the antibody in the new buffer using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of this compound to Antibody (NHS-Ester Chemistry Example)
  • Objective: To covalently link this compound to the antibody.

  • Materials: Prepared antibody, reconstituted this compound, conjugation buffer.

  • Procedure:

    • Bring the antibody solution to the desired concentration in the conjugation buffer.

    • Add the calculated amount of this compound to the antibody solution to achieve the target molar ratio.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

    • Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to consume any unreacted this compound.

Protocol 3: Purification of the Antibody-Drug Conjugate (ADC)
  • Objective: To remove unconjugated this compound and other reaction byproducts.

  • Materials: Conjugation reaction mixture, purification buffer, size exclusion chromatography (SEC) system.

  • Procedure:

    • Equilibrate the SEC column with purification buffer.

    • Load the quenched reaction mixture onto the column.

    • Collect fractions corresponding to the ADC, which will elute first.

    • Pool the relevant fractions and concentrate the purified ADC if necessary.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody Antibody in Storage Buffer buffer_exchange Buffer Exchange antibody->buffer_exchange prepared_ab Antibody in Conjugation Buffer buffer_exchange->prepared_ab conjugation Conjugation Reaction prepared_ab->conjugation reconstitute Reconstitute this compound reconstitute->conjugation quench Quench Reaction conjugation->quench purification Purification (e.g., SEC) quench->purification analysis Analysis (DAR, Aggregation) purification->analysis final_adc Purified ADC analysis->final_adc troubleshooting_low_dar start Low DAR Observed check_ratio Is Molar Ratio of this compound:Ab Sufficient? start->check_ratio check_buffer Is Reaction Buffer Correct (e.g., pH 7.2-8.0, Amine-Free)? check_ratio->check_buffer Yes increase_ratio Increase Molar Ratio check_ratio->increase_ratio No check_reagent Is this compound Reagent Freshly Prepared? check_buffer->check_reagent Yes buffer_exchange Perform Buffer Exchange into PBS check_buffer->buffer_exchange No check_time Is Reaction Time/Temp Adequate? check_reagent->check_time Yes use_fresh Use Freshly Reconstituted this compound check_reagent->use_fresh No optimize_time Optimize Incubation Time/Temp check_time->optimize_time No re_evaluate Re-evaluate DAR check_time->re_evaluate Yes increase_ratio->re_evaluate buffer_exchange->re_evaluate use_fresh->re_evaluate optimize_time->re_evaluate nhs_ester_reaction antibody Antibody-NH2 (Lysine Residue) adc Antibody-NH-CO-C23H21FN4O6 (Stable Amide Bond) antibody->adc plus1 + nhs_ester This compound-NHS Ester nhs_ester->adc arrow pH 7.2-8.0 nhs_byproduct NHS (Leaving Group) plus2 +

Technical Support Center: Troubleshooting Inconsistent Experimental Results for C23H21FN4O6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guidance for researchers and scientists encountering inconsistent experimental results with the investigational compound C23H21FN4O6, a novel inhibitor of Kinase X. The following resources are designed to help you identify and resolve common issues in your in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

In Vitro Assay Inconsistencies

  • Q1: We are observing significant variability in the IC50 values of this compound in our cell viability assays. What are the potential causes?

    A1: Inconsistent IC50 values can arise from several factors. These include variability in cell culture conditions such as cell passage number, confluency at the time of treatment, and media composition.[1][2] Ensure that cell passage number is kept within a consistent and low range, and that cells are seeded at a consistent density for each experiment. Additionally, verify the concentration and stability of your this compound stock solution, as improper storage or freeze-thaw cycles can lead to degradation.

  • Q2: The inhibitory effect of this compound on the phosphorylation of its target, Kinase X, is not reproducible in our Western blots. What should we check?

    A2: For inconsistent Western blot results, first confirm the integrity of your reagents, including antibodies and lysis buffers. Ensure complete cell lysis and accurate protein quantification. Variations in incubation times and temperatures during antibody staining can also lead to variability.[3] We recommend following a standardized protocol with consistent timings for each step. Finally, assess the activity of your this compound working solutions, as the compound may be unstable in certain assay buffers.

Analytical & Pharmaceutical Inconsistencies

  • Q3: We are seeing shifting retention times and variable peak areas for this compound during HPLC analysis. How can we troubleshoot this?

    A3: Fluctuations in HPLC results are often due to issues with the mobile phase, column, or the sample itself.[4][5][6] Prepare fresh mobile phase for each run and ensure it is properly degassed to prevent air bubbles.[6][7] Check for leaks in the system and ensure the column is properly equilibrated.[6] Sample preparation is also critical; ensure your sample is fully dissolved and free of particulates.[5]

  • Q4: The solubility of this compound seems to vary between batches. What could be the reason?

    A4: Variability in solubility can be due to polymorphism, where the compound exists in different crystal forms with different physical properties. It is also possible that there are minor impurities between batches that affect solubility. We recommend performing solubility tests on each new batch and considering the use of a co-solvent or formulating agent if insolubility is a persistent issue.

In Vivo Study Inconsistencies

  • Q5: We are observing high variability in the plasma concentrations of this compound in our animal studies. What factors could be contributing to this?

    A5: High pharmacokinetic variability is a known challenge with some drug candidates.[8] Factors that can contribute to this include the animal's fed/fasted state, stress levels, and individual differences in metabolism.[9] Standardize the dosing procedure, including the time of day and the animal's condition. Also, consider if the formulation is contributing to variable absorption.

Data Presentation: Inconsistent IC50 Values

The following table summarizes hypothetical data from three separate cell viability experiments with this compound, illustrating the issue of inconsistent IC50 values.

Experiment RunCell LineSeeding Density (cells/well)This compound Stock Conc. (mM)Passage NumberIC50 (µM)
1CancerCell-A5,0001051.2
2CancerCell-A7,50010155.8
3CancerCell-A5,0001 (degraded)610.5

Experimental Protocols

Protocol: Western Blot for Phospho-Kinase X Inhibition

This protocol describes a method to assess the inhibition of Kinase X phosphorylation by this compound.

  • Cell Seeding and Treatment:

    • Seed CancerCell-A cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.

    • Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells and collect lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and load onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies for phospho-Kinase X and total Kinase X overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an ECL substrate and image the blot.

    • Quantify band intensities to determine the ratio of phospho-Kinase X to total Kinase X.

Visualizations

G cluster_0 cluster_1 Inhibition Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor Binds Kinase X Kinase X GF Receptor->Kinase X Activates Downstream Effector Downstream Effector Kinase X->Downstream Effector Phosphorylates Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Promotes This compound This compound This compound->Kinase X Inhibits G start Start: Cell Seeding treatment This compound Treatment start->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing transfer->probing detection Signal Detection probing->detection G cluster_cell Cell-Based Factors cluster_compound Compound-Related Factors cluster_assay Assay Conditions issue Inconsistent IC50 Values passage High Cell Passage Number issue->passage confluency Variable Confluency issue->confluency health Poor Cell Health issue->health stock Stock Solution Degradation issue->stock solubility Poor Solubility issue->solubility purity Batch-to-Batch Purity issue->purity incubation Inconsistent Incubation Time issue->incubation reagents Reagent Variability issue->reagents

References

Technical Support Center: Investigating Off-Target Effects of Small Molecules in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Molecule C23H21FN4O6: Initial searches for a compound with the molecular formula this compound did not yield a common name or any publicly available information regarding its biological activity or potential off-target effects. The information presented here is a general guide for researchers encountering potential off-target effects with a hypothetical small molecule, referred to as "Compound X."

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule drug candidate?

Q2: Why am I seeing a cellular phenotype that is inconsistent with the known function of the intended target?

A2: This is a common indicator of a potential off-target effect. The observed phenotype may be due to Compound X modulating the activity of one or more unintended proteins. It is also possible that the compound is indirectly affecting the target pathway through a mechanism independent of direct target engagement.

Q3: How can I determine if the observed effects of Compound X are due to off-target interactions?

A3: A multi-pronged approach is recommended. This can include:

  • Target Engagement Assays: Confirming that Compound X binds to its intended target in a cellular context.

  • Profiling Screens: Screening Compound X against a broad panel of kinases, receptors, or other protein families.

  • Rescue Experiments: Attempting to rescue the observed phenotype by overexpressing the intended target or by using a structurally unrelated compound that targets the same protein.

  • Chemical Analogs: Testing structurally related but inactive analogs of Compound X to see if they produce the same phenotype.

Q4: What are some common experimental approaches to identify off-target proteins?

A4: Several unbiased and targeted methods can be employed:

  • Affinity Chromatography-Mass Spectrometry: Immobilizing Compound X on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): Assessing the thermal stability of proteins in the presence of Compound X. Target engagement typically increases the melting temperature of the protein.

  • Kinase and Receptor Profiling Services: Commercially available services that screen your compound against large panels of purified kinases or receptors.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity are observed at concentrations where the intended target is not fully inhibited.

Possible Cause Troubleshooting Step
Off-target toxicityPerform a broader cytotoxicity screen in different cell lines to assess the generality of the toxic effect.
Non-specific chemical reactivityTest for compound stability and reactivity in cell culture media.
Mitochondrial toxicityEvaluate mitochondrial membrane potential or oxygen consumption rates in the presence of Compound X.

Issue 2: Inconsistent results are observed across different cell lines.

Possible Cause Troubleshooting Step
Different expression levels of the intended or off-target proteinsQuantify the protein levels of the intended target and potential off-targets in the different cell lines using Western blotting or qPCR.
Cell line-specific signaling pathwaysMap the key signaling pathways active in each cell line to understand potential differential responses.
Variations in compound metabolismAssess the metabolic stability of Compound X in the different cell lines.

Data Presentation: Summarizing Off-Target Profiling Data

Effective data presentation is crucial for interpreting off-target screening results. Below are examples of how to summarize quantitative data from such experiments.

Table 1: Kinase Selectivity Profile of Compound X (1 µM)

Kinase% InhibitionKinase% Inhibition
Target Kinase A 95% Kinase D35%
Off-Target Kinase B88%Kinase E20%
Off-Target Kinase C75%Kinase F5%

This table clearly indicates that Compound X inhibits Off-Target Kinase B and C with potencies similar to the intended target.

Table 2: Receptor Binding Affinity of Compound X

ReceptorKi (nM)ReceptorKi (nM)
Target Receptor X 50 Receptor Z5,000
Off-Target Receptor Y250Receptor W>10,000

This table demonstrates that Compound X has a 5-fold selectivity for its intended target over Off-Target Receptor Y.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control or Compound X at the desired concentration for 1 hour.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blotting. Increased thermal stability in the presence of Compound X indicates target engagement.

Visualizations

G Ligand Compound X Target Intended Target (e.g., Kinase A) Ligand->Target Binds OffTarget Off-Target (e.g., Kinase B) Ligand->OffTarget Binds Downstream Expected Downstream Pathway Target->Downstream Activates/Inhibits PhenotypeA Desired Phenotype Downstream->PhenotypeA OffTargetPathway Unintended Downstream Pathway OffTarget->OffTargetPathway Activates/Inhibits PhenotypeB Observed Phenotype (Confounding) OffTargetPathway->PhenotypeB G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion Phenotype Unexpected Cellular Phenotype Hypothesis Hypothesis: Off-Target Effect Phenotype->Hypothesis Profiling Kinase/Receptor Profiling Hypothesis->Profiling CETSA CETSA Hypothesis->CETSA Rescue Rescue Experiment Hypothesis->Rescue Conclusion Identify Off-Target(s) & Re-evaluate Data Profiling->Conclusion CETSA->Conclusion Rescue->Conclusion G node_action node_action node_result node_result Start Unexpected Phenotype Observed IsTargetEngaged Is Target Engaged in Cells (CETSA)? Start->IsTargetEngaged IsPhenotypeRescued Can Phenotype be Rescued? IsTargetEngaged->IsPhenotypeRescued Yes Action_ValidateTarget Action: Validate Target Engagement Assay IsTargetEngaged->Action_ValidateTarget No AreOffTargetsKnown Are Off-Targets Identified (Profiling)? IsPhenotypeRescued->AreOffTargetsKnown No Result_OnTarget Conclusion: Likely On-Target, but Complex Biology IsPhenotypeRescued->Result_OnTarget Yes Action_ConfirmOffTarget Action: Confirm Off-Target with Secondary Assays AreOffTargetsKnown->Action_ConfirmOffTarget Yes Result_OffTarget Conclusion: Likely Off-Target Effect AreOffTargetsKnown->Result_OffTarget No Action_ValidateTarget->IsTargetEngaged Action_InvestigatePathway Action: Investigate Downstream Pathway Action_ConfirmOffTarget->Result_OffTarget

Technical Support Center: Delafloxacin (C23H21FN4O6) Resistance Mechanisms in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying bacterial resistance to Delafloxacin.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with Delafloxacin.

Q1: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) results for Delafloxacin?

A1: Inconsistent MIC values can stem from several factors:

  • Inoculum Effect: The number of bacteria used in the assay is critical. A high inoculum can lead to falsely elevated MICs. Standardized methods, such as adjusting the bacterial suspension to a 0.5 McFarland standard, must be strictly followed.[1]

  • pH of Media: Delafloxacin is an anionic fluoroquinolone and its activity is enhanced in acidic environments. Variations in the pH of your Mueller-Hinton Broth (MHB) or agar can significantly alter MIC results. Ensure the pH of your media is consistent and within the recommended range (typically 7.2-7.4 for standard testing).

  • Contamination: Contamination of your bacterial culture will lead to erroneous results. Always verify the purity of your isolate before starting an MIC assay.

  • Reagent Quality: Ensure the Delafloxacin powder or stock solution has not degraded. Store it according to the manufacturer's instructions and prepare fresh stock solutions regularly.

Q2: My PCR amplification of the gyrA or parC Quinolone Resistance-Determining Region (QRDR) is failing or producing weak bands. What should I check?

A2: PCR failure can be troubleshooted by examining the following:

  • DNA Quality: Poor quality or low concentration of the template DNA is a common issue. Ensure your DNA extraction method yields pure, high-quality DNA.

  • Primer Design: The primers must be specific to the target regions of gyrA and parC for the bacterial species you are studying. Verify primer sequences and consider designing new primers if necessary.[2][3][4]

  • Annealing Temperature: The annealing temperature is crucial for primer binding. If it's too high, primers won't bind efficiently. If it's too low, it can lead to non-specific products. Optimize the annealing temperature using a gradient PCR.

  • PCR Inhibitors: Contaminants from the DNA extraction process can inhibit the PCR reaction. Ensure your DNA is free from inhibitors like ethanol or salts.

  • Magnesium Concentration: The concentration of MgCl2 in the PCR master mix affects enzyme activity. Titrating the MgCl2 concentration can sometimes improve amplification.

Q3: I am not seeing a significant shift in Delafloxacin MIC when using an efflux pump inhibitor (EPI). Does this mean efflux is not involved?

A3: Not necessarily. Several factors could explain this observation:

  • Inhibitor Specificity and Concentration: The EPI you are using, such as Phenylalanine-arginine β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), may not be effective against the specific efflux pump family overexpressed in your isolate.[5] Additionally, the concentration of the EPI might be suboptimal. It's recommended to perform a dose-response experiment to find the optimal, non-toxic concentration of the EPI for your bacterial strain.

  • Dominant Resistance Mechanism: Target site mutations in gyrA and parC often confer a higher level of resistance than efflux pumps.[6][7][8] If your isolate has multiple mutations in these genes, the effect of inhibiting efflux might be masked. Sequence the QRDRs to check for mutations.

  • Multiple Efflux Pumps: Bacteria can possess multiple efflux pumps. The inhibitor you are using might only block one type, while others remain active.

  • Outer Membrane Permeability: For Gram-negative bacteria, the outer membrane can be a significant barrier. Some EPIs, like PAβN, can also have a permeabilizing effect on the outer membrane, which can complicate interpretation.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Delafloxacin?

A1: Delafloxacin is a fluoroquinolone antibiotic that targets two essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[6][7][8] By inhibiting these enzymes, Delafloxacin prevents DNA replication and transcription, leading to bacterial cell death. It exhibits a balanced affinity for both enzymes, which may contribute to a lower frequency of resistance development compared to other fluoroquinolones.

Q2: What are the main mechanisms of bacterial resistance to Delafloxacin?

A2: The primary mechanisms are:

  • Target-Site Mutations: Spontaneous mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes are the most common cause of high-level resistance.[10] These mutations alter the drug-binding site on the enzymes, reducing the affinity of Delafloxacin.

  • Active Efflux: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport Delafloxacin out of the bacterial cell, reducing its intracellular concentration and effectiveness.[11]

  • Plasmid-Mediated Resistance: Less common mechanisms include the acquisition of plasmids carrying qnr genes, which protect the target enzymes from quinolone binding.[7][8]

Q3: How do mutations in gyrA and parC affect Delafloxacin susceptibility?

A3: Amino acid substitutions in the QRDR of GyrA and ParC reduce the binding affinity of Delafloxacin. In Gram-negative bacteria like E. coli, gyrA mutations are often the first step, while in Gram-positive bacteria like S. aureus, parC mutations may appear first. The accumulation of multiple mutations in both genes typically leads to higher levels of resistance.[2][6] For example, a single mutation in gyrA might cause a small increase in the MIC, while double or triple mutations in both gyrA and parC can result in clinically significant resistance.

Q4: Can bacteria resistant to other fluoroquinolones be susceptible to Delafloxacin?

A4: Yes, this is possible. Delafloxacin's chemical structure and balanced dual-target activity can sometimes allow it to retain activity against isolates that are resistant to other fluoroquinolones like ciprofloxacin or levofloxacin, particularly if the resistance is due to single target-site mutations. However, cross-resistance is common, especially in isolates with multiple resistance mechanisms.

Quantitative Data on Delafloxacin Resistance

The following tables summarize MIC data for Delafloxacin against various bacterial species, including the impact of specific resistance mechanisms.

Table 1: Delafloxacin MIC Breakpoints (FDA/CLSI)

Bacterial Species/GroupSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
Staphylococcus aureus≤0.250.5≥1
Enterococcus faecalis≤0.120.25≥0.5
Enterobacteriaceae≤0.250.5≥1
Pseudomonas aeruginosa≤0.51≥2

Source: Data compiled from FDA and CLSI documentation.[12][13]

Table 2: Delafloxacin MIC ranges against wild-type and resistant isolates.

OrganismResistance MechanismDelafloxacin MIC Range (µg/mL)Ciprofloxacin MIC Range (µg/mL)
S. aureus (MSSA/MRSA)Wild-Type (No QRDR mutations)0.003 - 0.016≤1
S. aureus (MRSA)GyrA (S84L) + ParC (S80F)0.19 - 0.5>2
S. aureus (MRSA)GyrA (S84L) + ParC (S80F/E84K)1 - 3>4
E. coliWild-Type≤0.06≤0.25
E. coliGyrA (S83L, D87N)1 - 2>32
E. coliGyrA (S83L, D87N) + ParC (S80I)>4>32

Source: Data synthesized from multiple research articles.[14][15][16]

Experimental Protocols

1. Protocol: Delafloxacin Minimum Inhibitory Concentration (MIC) Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Delafloxacin powder and appropriate solvent (e.g., sterile water with NaOH for initial solubilization)

  • Bacterial isolate, grown overnight on an appropriate agar plate

  • 0.9% sterile saline

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Delafloxacin Stock Solution: Prepare a concentrated stock solution of Delafloxacin. Sterilize by filtration.

  • Prepare Delafloxacin Dilutions: Perform serial two-fold dilutions of Delafloxacin in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.001 to 8 µg/mL).

  • Prepare Bacterial Inoculum: a. Select 3-5 well-isolated colonies from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the Delafloxacin dilutions. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of Delafloxacin that completely inhibits visible bacterial growth.[17][18]

2. Protocol: PCR Amplification and Sequencing of gyrA and parC QRDRs

Materials:

  • Bacterial genomic DNA

  • PCR primers flanking the QRDR of gyrA and parC

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from the bacterial isolate.

  • Primer Design: Use primers designed to amplify the QRDR of the target genes for your specific bacterial species. Example regions often targeted are codons 67-106 for E. coli gyrA and codons 56-108 for E. coli parC.[2]

  • PCR Amplification: a. Set up a PCR reaction containing genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and Taq polymerase. b. Use a standard thermocycling program, for example:

    • Initial denaturation: 95°C for 5 minutes.
    • 30-35 cycles of:
    • Denaturation: 95°C for 30 seconds.
    • Annealing: 55-60°C for 30 seconds (optimize as needed).
    • Extension: 72°C for 1 minute.
    • Final extension: 72°C for 7 minutes.[19][20]

  • Verify Amplification: Run the PCR product on an agarose gel to confirm a band of the expected size.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing using the same PCR primers.

  • Analyze Sequence: Align the obtained sequence with the wild-type reference sequence for the respective gene to identify any mutations.

3. Protocol: Efflux Pump Inhibition Assay

This assay determines the contribution of efflux pumps to Delafloxacin resistance by measuring the MIC in the presence and absence of an efflux pump inhibitor (EPI).

Materials:

  • All materials for the MIC testing protocol.

  • Efflux pump inhibitor (EPI), e.g., Phenylalanine-arginine β-naphthylamide (PAβN).

  • Solvent for EPI (e.g., sterile water or DMSO).

Procedure:

  • Determine Sub-inhibitory EPI Concentration: First, determine the MIC of the EPI alone to identify a concentration that does not inhibit bacterial growth on its own (typically 1/4 to 1/2 of its MIC). A common concentration for PAβN is 20-50 µg/mL.

  • Perform MIC Assay with EPI: Set up two parallel Delafloxacin MIC assays as described in Protocol 1.

    • Plate 1: Standard Delafloxacin MIC assay.

    • Plate 2: Delafloxacin MIC assay where the CAMHB in all wells (including the growth control) is supplemented with the predetermined sub-inhibitory concentration of the EPI.

  • Incubate and Read: Incubate both plates and determine the MIC of Delafloxacin in both conditions.

  • Interpret Results: A significant reduction (e.g., four-fold or greater) in the Delafloxacin MIC in the presence of the EPI suggests that an active efflux mechanism contributes to resistance.[21][22]

Visualizations

Resistance_Mechanism cluster_drug Delafloxacin Action cluster_target Primary Target Inhibition cluster_resistance Resistance Mechanisms Delafloxacin Delafloxacin Bacterium Bacterial Cell Delafloxacin->Bacterium Enters Cell Gyrase DNA Gyrase (gyrA/gyrB) Bacterium->Gyrase Inhibits TopoIV Topoisomerase IV (parC/parE) Bacterium->TopoIV Inhibits DNA_Rep DNA Replication Blocked Gyrase->DNA_Rep TopoIV->DNA_Rep Mutations Target Modification (gyrA/parC mutations) Mutations->Gyrase Mutations->TopoIV Reduced_Binding Reduced Drug Binding Mutations->Reduced_Binding Efflux Efflux Pump Overexpression Efflux->Bacterium Pumps out Delafloxacin Drug_Expulsion Drug Expulsion Efflux->Drug_Expulsion

Caption: Core mechanism of Delafloxacin and key bacterial resistance pathways.

Experimental_Workflow Start Start: Isolate Exhibits Reduced Susceptibility MIC_Test 1. Perform Delafloxacin MIC (Confirm Resistance Level) Start->MIC_Test Resistant Isolate Confirmed Resistant? MIC_Test->Resistant PCR 2. PCR & Sequence gyrA and parC QRDRs Resistant->PCR Yes Susceptible Isolate is Susceptible. End. Resistant->Susceptible No Mutations_Found Mutations Found? PCR->Mutations_Found Efflux_Assay 3. Perform Efflux Pump Inhibitor (EPI) Assay Mutations_Found->Efflux_Assay Yes Mutations_Found->Efflux_Assay No MIC_Shift Significant MIC Shift with EPI? Mutations_Found:s->MIC_Shift:n No Conclusion1 Conclusion: Resistance likely due to Target Site Mutations Mutations_Found:s->Conclusion1:n Yes Efflux_Assay->MIC_Shift MIC_Shift:e->Conclusion1:e No Conclusion2 Conclusion: Resistance likely due to Efflux Pump Activity MIC_Shift:s->Conclusion2:s Yes Conclusion3 Conclusion: Resistance due to both Mutations and Efflux MIC_Shift:e->Conclusion3:w Yes End End of Investigation Conclusion1->End Conclusion2->End Conclusion3->End

Caption: Workflow for investigating Delafloxacin resistance mechanisms.

Troubleshooting_Logic Problem Problem: Unexpected MIC Result Check_Inoculum Is Inoculum Correct? (0.5 McFarland) Problem->Check_Inoculum Check_Purity Is Culture Pure? Check_Inoculum->Check_Purity Yes Action_Inoculum Action: Re-standardize and repeat Check_Inoculum->Action_Inoculum No Check_Media Is Media pH Correct and QC'd? Check_Purity->Check_Media Yes Action_Purity Action: Re-isolate and confirm purity Check_Purity->Action_Purity No Check_Drug Is Drug Stock Valid? Check_Media->Check_Drug Yes Action_Media Action: Prepare fresh media, check pH Check_Media->Action_Media No Action_Drug Action: Prepare fresh drug stock Check_Drug->Action_Drug No Result_OK Result is now valid Check_Drug->Result_OK Yes Action_Inoculum->Check_Inoculum Action_Purity->Check_Purity Action_Media->Check_Media Action_Drug->Check_Drug

Caption: Logical troubleshooting flow for inconsistent MIC results.

References

Technical Support Center: Refinement of C23H21FN4O6 (Finafloxacin) Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of C23H21FN4O6, a fluoroquinolone antibiotic also known as Finafloxacin.

Frequently Asked Questions (FAQs)

What is the general purification strategy for Finafloxacin (this compound)?

The primary purification method for Finafloxacin after its synthesis is crystallization. The synthesis typically involves the coupling of (1S,6S)-Morpholinopyrrolidine and 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, followed by crystallization to yield Finafloxacin hydrochloride.[1][2] This process has been reported to achieve a yield of approximately 55%.[1][2]

What are the common impurities that might be encountered during Finafloxacin purification?

While specific impurity profiles for Finafloxacin are not extensively published, impurities in related fluoroquinolones like ciprofloxacin can arise from starting materials, by-products of the synthesis, or degradation. These can include precursor molecules or side-reaction products. For instance, in the synthesis of a related compound, unreacted starting materials and by-products from incomplete cyclization are potential impurities.

What analytical techniques are used to assess the purity of Finafloxacin?

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the purity of Finafloxacin and for physicochemical characterization.[1][2] Nuclear Magnetic Resonance (NMR) and X-ray crystallography are also used for structural elucidation and characterization.[1][2]

Troubleshooting Guides

This section provides solutions to common issues that may arise during the purification of Finafloxacin.

Issue: Low Yield After Crystallization

  • Question: My yield of pure Finafloxacin after crystallization is significantly lower than the expected ~55%. What are the potential causes and how can I improve it?

  • Answer:

    • Incomplete Reaction: The initial coupling reaction may not have gone to completion. It is advisable to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or HPLC to ensure all starting materials have been consumed before proceeding to crystallization.

    • Suboptimal Crystallization Conditions: The choice of solvent, temperature, and cooling rate are critical for efficient crystallization. Experiment with different solvent systems. For fluoroquinolones, polar solvents or mixtures involving alcohols are often used. A slow cooling process can also improve the yield and quality of the crystals.

    • Product Loss During Washing: The crystallized product is typically washed to remove residual impurities. However, excessive washing or using a solvent in which the product has significant solubility can lead to product loss. Ensure the washing solvent has low solubility for Finafloxacin at the washing temperature.

    • pH of the Solution: The solubility of Finafloxacin is pH-dependent. Ensure the pH of the crystallization medium is optimized for minimal solubility to maximize precipitation of the desired product.

Issue: Poor Peak Shape or Resolution in HPLC Analysis

  • Question: I am observing tailing or broad peaks during the HPLC analysis of my purified Finafloxacin. What could be the issue and how can I fix it?

  • Answer:

    • Inappropriate Mobile Phase pH: Finafloxacin is an amphoteric molecule. The pH of the mobile phase can significantly impact its ionization state and, consequently, its interaction with the stationary phase. For fluoroquinolones, a slightly acidic mobile phase is often used to achieve good peak shape.

    • Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based C18 columns can interact with the basic amine groups in Finafloxacin, leading to peak tailing. Using an end-capped column or adding a competing amine, like triethylamine, to the mobile phase can mitigate these interactions.

    • Column Overload: Injecting too concentrated a sample can lead to peak broadening and tailing. Try diluting your sample and reinjecting.

    • Contamination of the Column: Impurities from previous injections may accumulate on the column. A thorough column wash with a strong solvent is recommended.

Issue: Persistent Impurities in the Final Product

  • Question: Even after crystallization, my Finafloxacin sample shows persistent impurities in the HPLC analysis. What further purification steps can I take?

  • Answer:

    • Recrystallization: A single crystallization may not be sufficient to remove all impurities. A second or even third recrystallization from a different solvent system can significantly improve purity.

    • Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful technique. It allows for the separation of closely related impurities based on their differential retention on a chromatographic column. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid or trifluoroacetic acid) is a good starting point.

    • Column Chromatography: For larger scale purification, flash column chromatography over silica gel or a suitable reverse-phase sorbent can be effective in removing impurities with different polarities.

Data Presentation

The following table summarizes typical HPLC parameters used for the impurity profiling of a related fluoroquinolone, ciprofloxacin. These can serve as a starting point for developing a method for Finafloxacin.

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer (e.g., phosphate buffer)
Detection UV at a specific wavelength (e.g., 278 nm)
Flow Rate 1.0 - 1.5 mL/min
Temperature Ambient or slightly elevated (e.g., 30-40 °C)

Experimental Protocols

Representative Protocol for Crystallization of Finafloxacin Hydrochloride

Disclaimer: This is a representative protocol based on general principles of organic chemistry and information available for Finafloxacin's synthesis. Researchers should optimize the conditions for their specific experimental setup.

  • Dissolution: Dissolve the crude Finafloxacin product in a minimal amount of a suitable hot solvent. A mixture of an organic solvent (e.g., ethanol, isopropanol) and water can be effective. The choice of solvent should be determined experimentally to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel with filter paper to remove any insoluble impurities and the activated carbon (if used).

  • Crystallization: Allow the filtrate to cool down slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualization

experimental_workflow crude Crude Finafloxacin dissolution Dissolution in Hot Solvent crude->dissolution filtration Hot Filtration dissolution->filtration crystallization Slow Cooling & Crystallization filtration->crystallization isolation Vacuum Filtration crystallization->isolation washing Washing with Cold Solvent isolation->washing drying Drying Under Vacuum washing->drying pure Pure Finafloxacin HCl drying->pure

Caption: A typical experimental workflow for the purification of Finafloxacin via crystallization.

troubleshooting_workflow start Impure Product Detected check_crystallization Review Crystallization Protocol start->check_crystallization check_hplc Review HPLC Method start->check_hplc low_yield Low Yield? check_crystallization->low_yield Yes prep_hplc Preparative HPLC check_crystallization->prep_hplc No, impurities remain wrong_ph Incorrect Mobile Phase pH check_hplc->wrong_ph Poor Peak Shape column_bleed Column Bleed/Contamination check_hplc->column_bleed Baseline Noise incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Possible suboptimal_solvent Suboptimal Solvent low_yield->suboptimal_solvent Possible fast_cooling Cooling Too Fast low_yield->fast_cooling Possible recrystallize Recrystallize incomplete_reaction->recrystallize suboptimal_solvent->recrystallize fast_cooling->recrystallize optimize_hplc Optimize HPLC Conditions wrong_ph->optimize_hplc column_bleed->optimize_hplc

Caption: A logical workflow for troubleshooting common issues in Finafloxacin purification.

References

Technical Support Center: Mitigating C23H21FN4O6 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound C23H21FN4O6 is not a widely recognized pharmaceutical agent. This guide provides a generalized framework for approaching the toxicity mitigation of a novel small molecule inhibitor, using the molecular formula as a placeholder. The strategies and protocols described herein are based on common challenges encountered during preclinical toxicology studies and should be adapted based on actual experimental observations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant weight loss and lethargy in mice treated with this compound, even at doses where we expect to see efficacy. What is our first step?

A1: Your immediate first step is to perform a dose-range finding study to establish the Maximum Tolerated Dose (MTD).[1][2] It's critical to determine if there is a therapeutic window where efficacy can be achieved without severe toxicity.

  • Actionable Advice:

    • Initiate a 7 or 14-day dose-range finding study with multiple dose levels.[1]

    • Monitor animals daily for clinical signs of toxicity (weight loss, changes in behavior, ruffled fur) and record all observations.[3]

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry panels to assess organ function (liver, kidney).[3]

    • Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis to identify target organs of toxicity.[3][4]

Q2: Our compound, this compound, has poor aqueous solubility. Could the formulation be contributing to the observed toxicity?

A2: Absolutely. The vehicle or formulation can cause significant toxicity. Aggregation of a poorly soluble compound can also lead to embolism or localized high concentrations, causing unexpected adverse effects.

  • Actionable Advice:

    • Always run a vehicle-only control group in parallel with your treatment groups to assess the toxicity of the formulation itself.

    • Experiment with alternative, well-tolerated solubilizing agents. Consider vehicles such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

    • Characterize the formulated drug for particle size and stability to ensure it remains in solution upon administration.

Q3: We have identified hepatotoxicity (elevated ALT/AST) as the primary adverse effect. How can we mitigate this while maintaining anti-tumor efficacy?

A3: Mitigating organ-specific toxicity requires a multi-pronged approach:

  • Dosing Schedule Modification: Instead of daily dosing, explore intermittent schedules (e.g., three times a week, or one week on/one week off). This can allow the liver to recover while maintaining therapeutic drug exposure.

  • Supportive Care: Consider co-administering a hepatoprotective agent like N-acetylcysteine (NAC) if the mechanism of toxicity is suspected to involve oxidative stress. This requires a strong mechanistic hypothesis.

  • Re-evaluate the Target: The observed toxicity could be due to on-target effects in healthy tissues or off-target effects.[5][6] Differentiating between these is crucial. If the toxicity is from off-target activity, medicinal chemistry efforts may be able to design a more specific molecule.

Q4: How do we differentiate between on-target and off-target toxicity?

A4: This is a critical question in drug development. Answering it often requires genetic approaches.

  • On-Target Toxicity: This occurs when the drug inhibits its intended target in healthy tissues, causing adverse effects. For example, a kinase inhibitor targeting a pathway essential for both tumor growth and normal cellular function.

  • Off-Target Toxicity: This arises when the drug interacts with unintended proteins.[5][7][8] Small molecule inhibitors are rarely perfectly specific.[7]

  • Experimental Approach: A key experiment is to test the drug in a model where the intended target has been genetically knocked out or is non-functional. If the drug is still toxic in this model, the toxicity is likely due to off-target effects.[5]

Troubleshooting Guides

Guide 1: Unexpected Mortality in a Study Group
Symptom/Observation Potential Cause Troubleshooting Step
Sudden death post-injection (IV) Formulation issue (precipitation, embolism); Acute cardiotoxicity.1. Visually inspect the formulation for precipitation. 2. Slow the rate of injection. 3. Perform a preliminary acute toxicity study with close monitoring for the first few hours post-dose.[3]
Rapid weight loss (>15%) followed by mortality Compound exceeds MTD; Severe gastrointestinal toxicity; Severe systemic toxicity.1. Immediately halt dosing in the affected group. 2. Euthanize moribund animals and perform a full necropsy and histopathology to identify the cause. 3. Redefine the MTD with a new dose-range finding study.[1]
Mortality localized to one cage Husbandry issue (e.g., water bottle failure); Cage-specific infection.1. Immediately check animal welfare in the specific cage (water, food). 2. Consult with veterinary staff to rule out infectious agents. 3. Compare with other cages in the same treatment group.
Guide 2: High Variability in Efficacy/Toxicity Data
Symptom/Observation Potential Cause Troubleshooting Step
Inconsistent tumor growth inhibition Dosing/formulation inconsistency; Genetic drift in tumor cell line; Use of outbred animal strains.1. Review dosing procedures to ensure accuracy. 2. Prepare fresh formulation for each dosing day. 3. Use genetically defined inbred or F1 hybrid mouse strains to reduce biological variability.[9]
Wide range of toxicity signs within the same group Improper animal handling/stress; Inconsistent drug administration; Genetic heterogeneity of animals.1. Ensure all technicians are using standardized, low-stress handling and dosing techniques. 2. Consider using more isogenic animal models for initial toxicity screens to reduce noise.[9]

Quantitative Data Summary Tables

Table 1: Example Template for a Dose-Range Finding Study
Dose Group (mg/kg, i.p., daily)NMean Body Weight Change (%) Day 14Morbidity/MortalitySerum ALT (U/L) Day 14 (Mean ± SD)Serum BUN (mg/dL) Day 14 (Mean ± SD)
Vehicle Control10+5.2%0/1035 ± 822 ± 4
10 mg/kg this compound10+1.5%0/1055 ± 1225 ± 6
30 mg/kg this compound10-8.9%1/10250 ± 9845 ± 15
100 mg/kg this compound10-21.3%5/10 (euthanized by day 8)N/AN/A

Based on this hypothetical data, the MTD would be considered less than 30 mg/kg. Further studies would be needed to refine the dose between 10 and 30 mg/kg.

Table 2: Example Template for Histopathology Findings
OrganDose GroupFindingSeverity Score (0-5)Incidence
Liver VehicleNo remarkable findings00/10
10 mg/kgMinimal centrilobular hypertrophy13/10
30 mg/kgModerate multifocal necrosis, inflammatory cell infiltration39/9
Kidney VehicleNo remarkable findings00/10
10 mg/kgNo remarkable findings00/10
30 mg/kgMild tubular degeneration1.55/9

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model: Use a common inbred strain (e.g., C57BL/6 or BALB/c), male and female, aged 6-8 weeks.[10]

  • Group Allocation: Assign at least 5-10 rodents per sex to each group.[4] Include a vehicle control group and at least 3-4 dose groups of this compound. Doses should be selected based on any available in vitro cytotoxicity data.

  • Formulation: Prepare the formulation fresh daily. Ensure the compound is fully solubilized. The volume administered to rodents should typically not exceed 10 mL/kg (or 1 ml/100 g body weight).[4]

  • Administration: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal, intravenous) daily for 14 days.

  • Monitoring:

    • Record body weights and clinical observations (activity, posture, fur condition) daily.

    • Establish clear endpoints for euthanasia (e.g., >20% body weight loss, severe lethargy).

  • Terminal Procedures:

    • On day 14, collect blood via cardiac puncture for CBC and serum chemistry analysis.

    • Perform a gross necropsy, recording any visible abnormalities of organs.

    • Collect and fix major organs in 10% neutral buffered formalin for histopathological examination.

  • Data Analysis: The MTD is defined as the highest dose that does not cause >10% weight loss or significant clinical signs of toxicity.

Visualizations

Signaling Pathway Diagram

Kinase_Inhibitor_Toxicity_Pathway cluster_tumor Tumor Cell cluster_healthy Healthy Cell (e.g., Hepatocyte) Drug This compound (Kinase Inhibitor) Target On-Target Kinase (e.g., Growth Pathway) Drug->Target Inhibition Proliferation Tumor Proliferation & Survival Target->Proliferation Promotes Apoptosis Apoptosis Target->Apoptosis Inhibits Drug_H This compound Target_H On-Target Kinase (Normal Function) Drug_H->Target_H On-Target Toxicity OffTarget Off-Target Kinase (e.g., Survival Pathway) Drug_H->OffTarget Off-Target Toxicity Toxicity Cell Stress / Toxicity (Hepatotoxicity) Target_H->Toxicity OffTarget->Toxicity

Caption: On-target vs. Off-target toxicity pathways for a hypothetical kinase inhibitor.

Experimental Workflow Diagram

Toxicity_Workflow A 1. In Vitro Cytotoxicity (Dose Range Scoping) B 2. Formulation Development & Vehicle Screen A->B C 3. Acute Toxicity / MTD Study (e.g., 14-Day) B->C D 4. Clinical Observations & Body Weights (Daily) C->D Monitor E 5. Terminal Blood Collection (CBC & Chemistry) C->E Endpoint F 6. Necropsy & Histopathology (Identify Target Organs) C->F Endpoint G 7. Data Analysis (Establish Tolerated Dose) E->G F->G H 8. Efficacy Study Design (Doses ≤ MTD) G->H

Caption: Standard workflow for preclinical in vivo toxicity assessment.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Adverse Event Observed (e.g., Weight Loss >15%) Q_Vehicle Is toxicity seen in vehicle control group? Start->Q_Vehicle A_Vehicle Toxicity is likely due to formulation. Re-evaluate vehicle. Q_Vehicle->A_Vehicle Yes Q_Dose Is toxicity dose-dependent? Q_Vehicle->Q_Dose No A_Dose Toxicity is compound-related. Reduce dose or modify schedule. Q_Dose->A_Dose Yes Q_Route Is administration route IV or IP? Q_Dose->Q_Route No A_Route Consider local irritation or precipitation. Check formulation. Q_Route->A_Route Yes A_Systemic Likely systemic toxicity. Proceed with target organ analysis. Q_Route->A_Systemic No (e.g., Oral)

Caption: Decision tree for troubleshooting common in vivo adverse events.

References

Validation & Comparative

Identity of C23H21FN4O6 Unverifiable in Public Scientific Databases

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific and chemical databases has failed to identify a recognized quinolone antibiotic corresponding to the chemical formula C23H21FN4O6. As a result, a direct comparison of its efficacy against other quinolone antibiotics cannot be conducted at this time.

Initial investigations into the provided chemical formula did not yield a match with any known, publicly documented pharmaceutical compounds, including novel or investigational quinolone antibiotics. This prevents the retrieval of essential data required for a comparative analysis, such as:

  • In vitro activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a spectrum of bacterial pathogens.

  • In vivo efficacy: Results from preclinical or clinical studies demonstrating its therapeutic effect.

  • Mechanism of action: Specific interactions with bacterial DNA gyrase and topoisomerase IV.

  • Experimental protocols: Detailed methodologies from published research that would be necessary to ensure a fair and accurate comparison.

Without this foundational information, it is impossible to generate the requested data tables, experimental workflow diagrams, and signaling pathway visualizations.

Researchers, scientists, and drug development professionals are advised to verify the chemical formula and, if possible, provide a common or investigational name for the compound . With a specific chemical identifier, a thorough and accurate comparison guide can be developed.

To illustrate the type of information that would be included in such a guide, the general mechanism of action for fluoroquinolone antibiotics and a typical experimental workflow for determining MIC are provided below.

General Mechanism of Action for Fluoroquinolone Antibiotics

Fluoroquinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA replication. They target two essential enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. Inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately resulting in cell death.

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell FQ Fluoroquinolone Porin Porin Channel FQ->Porin Entry DNA_Gyrase DNA Gyrase (Gram-negative target) Porin->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive target) Porin->Topo_IV Inhibition Replication DNA Replication & Repair DNA_Gyrase->Replication Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to Topo_IV->Replication Topo_IV->Cell_Death Leads to DNA Bacterial DNA DNA->Replication Replication->DNA

Caption: General mechanism of action of fluoroquinolone antibiotics.

Standard Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is broth microdilution.

MIC Determination Workflow cluster_workflow Broth Microdilution Method start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate (Antibiotic + Bacteria) prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination via broth microdilution.

A Comparative Guide to Antibody-Drug Conjugate Payloads: Benchmarking Novel Compounds Against Established Classes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides a comparative overview of major ADC payload classes, offering a framework for the evaluation of novel payloads such as the compound represented by the molecular formula C23H21FN4O6.

The efficacy and safety of an ADC are intrinsically linked to the cytotoxic agent it delivers to target cancer cells. Key characteristics of an effective payload include high potency, a well-defined mechanism of action, stability in circulation, and the ability to be chemically linked to a monoclonal antibody. This guide will delve into the established classes of ADC payloads, their mechanisms of action, and the experimental protocols used to characterize their performance. While specific data for the novel compound this compound is not publicly available, this guide will serve as a resource for its evaluation by providing the necessary context and comparative data from established agents.

Established ADC Payload Classes: A Comparative Overview

The landscape of ADC payloads is dominated by two primary mechanisms of action: microtubule inhibition and DNA damage. The following table summarizes the key characteristics of the most prevalent payload classes.

Payload ClassRepresentative PayloadsMechanism of ActionKey AdvantagesKey Disadvantages
Auristatins Monomethyl auristatin E (MMAE), Monomethyl auristatin F (MMAF)Microtubule inhibitor; inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[1][2]High potency, well-understood mechanism, amenable to various linker technologies.[2]Can be subject to multidrug resistance mechanisms.
Maytansinoids DM1 (Emtansine), DM4 (Ravtansine)Microtubule inhibitor; inhibits tubulin polymerization by binding to tubulin.[1][2]High potency, established clinical validation.Potential for neurotoxicity.
Calicheamicins Calicheamicin γ1DNA-damaging agent; binds to the minor groove of DNA and causes double-strand breaks.[1][2]Extremely potent, effective against non-dividing cells.[1]High systemic toxicity if prematurely released.
Pyrrolobenzodiazepines (PBDs) PBD dimers (e.g., Tesirine)DNA-damaging agent; cross-links DNA in the minor groove.[1]High potency, ability to overcome some resistance mechanisms.Potential for delayed hematological toxicity.
Topoisomerase I Inhibitors SN-38 (active metabolite of Irinotecan), Deruxtecan (DXd)DNA-damaging agent; stabilizes the topoisomerase I-DNA complex, leading to DNA single-strand breaks.High potency, effective against a broad range of tumors.Potential for gastrointestinal toxicity.
Novel Compound This compoundTo be determinedTo be determinedTo be determined

Experimental Protocols for Payload Characterization

The following are detailed methodologies for key experiments used to evaluate and compare ADC payloads.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC payload against cancer cell lines.

Protocol:

  • Cell Culture: Culture target cancer cell lines in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the free payload or ADC in culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Bystander Killing Assay

Objective: To assess the ability of the payload to kill neighboring antigen-negative cells.

Protocol:

  • Co-culture Model: Establish a co-culture of antigen-positive and antigen-negative cells. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for identification.

  • Treatment: Treat the co-culture with the ADC for a defined period.

  • Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of the antigen-negative (fluorescently labeled) cell population. A decrease in the viability of antigen-negative cells indicates a bystander effect.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the linker-payload in plasma.

Protocol:

  • Incubation: Incubate the ADC in plasma (human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Preparation: At each time point, precipitate plasma proteins using acetonitrile.

  • Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and any released payload.

  • Data Analysis: Calculate the half-life of the ADC in plasma.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary signaling pathways affected by the major classes of ADC payloads.

Microtubule Inhibition Pathway Mechanism of Microtubule Inhibitors ADC ADC Internalization Internalization ADC->Internalization Binding to cell surface antigen Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker cleavage Tubulin Tubulin Payload_Release->Tubulin e.g., MMAE, DM1 Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of polymerization Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: General signaling pathway for microtubule inhibitor payloads.

DNA Damage Pathway Mechanism of DNA-Damaging Agents ADC ADC Internalization Internalization ADC->Internalization Binding to cell surface antigen Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker cleavage Nucleus Nucleus Payload_Release->Nucleus DNA DNA Payload_Release->DNA e.g., PBDs, Calicheamicin Nucleus->DNA DNA_Damage DNA Damage (e.g., cross-linking, strand breaks) DNA->DNA_Damage Payload interaction DDR DNA Damage Response DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis If damage is irreparable

Figure 2: General signaling pathway for DNA-damaging payloads.

Experimental Workflow for ADC Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel ADC.

ADC Evaluation Workflow Preclinical Evaluation Workflow for a Novel ADC cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Bystander Bystander Effect Assay Cytotoxicity->Bystander Stability Plasma Stability Assay Bystander->Stability Xenograft Xenograft Tumor Models (Efficacy Studies) Stability->Xenograft Toxicity Toxicology Studies (MTD Determination) Xenograft->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics Toxicity->PKPD Lead_Candidate Lead Candidate Selection PKPD->Lead_Candidate Payload_Selection Novel Payload Selection (e.g., this compound) Linker_Selection Linker Chemistry Selection Payload_Selection->Linker_Selection Conjugation Antibody-Payload Conjugation Linker_Selection->Conjugation Purification ADC Purification and Characterization Conjugation->Purification Purification->Cytotoxicity

References

Comparative Analysis of Glypican-3 Targeting Agents for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two distinct glypican-3 (GPC3) targeting agents: Codrituzumab (GC33), a humanized monoclonal antibody, and hYP7-PC, an antibody-drug conjugate (ADC). GPC3 is a promising oncofetal protein for targeted therapies in hepatocellular carcinoma (HCC) due to its high expression on tumor cells and limited presence in normal adult tissues.[1][2] This document summarizes their performance based on available preclinical and clinical data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Of note, the compound with the molecular formula C23H21FN4O6 could not be validated as a known glypican-3 targeting agent based on publicly available information. Therefore, this guide focuses on well-characterized alternative agents to provide a relevant and data-supported comparison.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data for Codrituzumab and hYP7-PC, offering a side-by-side comparison of their key characteristics and anti-tumor activities.

Table 1: Agent Characteristics and Binding Affinity

FeatureCodrituzumab (GC33)hYP7-PC
Agent Type Humanized Monoclonal Antibody (IgG1)Antibody-Drug Conjugate (ADC)
Target Glypican-3 (GPC3)Glypican-3 (GPC3)
Antibody Backbone GC33hYP7
Payload NonePyrrolobenzodiazepine (PBD) dimer
Binding Affinity (Kd) 0.673 nM[3][4]Not explicitly stated, but the antibody hYP7 is described as high-affinity.[5]

Table 2: In Vitro Cytotoxicity

Cell Line (GPC3 status)Codrituzumab (GC33)hYP7-PC (IC50)
Mechanism of Action Antibody-Dependent Cellular Cytotoxicity (ADCC) & Complement-Dependent Cytotoxicity (CDC)[1]Payload-mediated DNA damage[6][7]
Hep3B (Positive) Induces ADCC[4]Picomolar range[6][7]
HepG2 (Positive) Induces ADCC[4]Picomolar range[6][7]
Huh-7 (Positive) Not specifiedPicomolar range[5]
GPC3-Negative Cells Low to no cytotoxicity>2,000 pM[6]

Table 3: In Vivo Efficacy in HCC Xenograft Models

ModelCodrituzumab (GC33)hYP7-PC
General Outcome Showed anti-tumor activities in mouse xenograft models.[4] However, a phase II clinical trial did not show a clinical benefit over placebo.[1][8]A single dose induced tumor regression in multiple mouse models and increased overall survival.[6][7][9]
Hep3B Xenograft Anti-tumor activity observed.[4]A single 5 mg/kg dose led to tumor regression and 100% survival with no tumor recurrence at the end of the study.[6]
HepG2 Xenograft Anti-tumor activity observed.[4]A single 2.5 mg/kg dose in a peritoneal model significantly decreased tumor burden.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay measures the ability of an antibody to recruit immune effector cells (like Natural Killer cells) to lyse target tumor cells.

  • Target Cell Preparation: GPC3-expressing target cells (e.g., HepG2, Hep3B) are cultured and harvested. They are then labeled with a fluorescent dye, such as Calcein-AM, which is retained by live cells.[10]

  • Effector Cell Preparation: Effector cells, typically peripheral blood mononuclear cells (PBMCs) or isolated NK cells, are prepared.[11]

  • Co-culture: Labeled target cells are plated in a 96-well plate. The antibody (e.g., Codrituzumab) is added at various concentrations, followed by the addition of effector cells at a specific effector-to-target (E:T) ratio (e.g., 5:1).[10]

  • Incubation: The plate is incubated for a set period (e.g., 4 hours) at 37°C to allow for cell lysis.[10]

  • Data Acquisition: The amount of dye released from lysed cells into the supernatant is measured using a fluorescence plate reader. Alternatively, flow cytometry can be used to count the remaining live, fluorescent target cells.[10][11]

  • Analysis: The percentage of specific cell lysis is calculated by comparing the fluorescence in the experimental wells to that of control wells with spontaneous release (no antibody) and maximum release (lysed with detergent).

Complement-Dependent Cytotoxicity (CDC) Assay

This assay assesses the ability of an antibody to trigger the complement cascade, leading to the formation of a membrane attack complex and subsequent lysis of the target cell.

  • Cell Plating: Target cells expressing GPC3 are seeded in a 96-well plate.

  • Antibody and Complement Addition: The antibody of interest is added to the wells at varying concentrations. A source of complement, typically human or rabbit serum, is then added.[12][13]

  • Incubation: The plate is incubated for a specific duration (e.g., 2-12 hours) at 37°C to allow for complement activation and cell lysis.[12][14]

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the AlamarBlue or LDH release assay, which measures metabolic activity or membrane integrity, respectively.[12][13]

  • Data Analysis: The percentage of cytotoxicity is calculated based on the difference in signal between treated and untreated cells. EC50 values can be determined from dose-response curves.[12]

In Vitro Cytotoxicity Assay for ADCs

This assay measures the direct cytotoxic effect of the ADC's payload on cancer cells.

  • Cell Seeding: GPC3-positive and GPC3-negative cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The ADC (e.g., hYP7-PC) is added to the cells in a serial dilution to cover a range of concentrations.

  • Incubation: The cells are incubated with the ADC for a prolonged period, typically 72 to 96 hours, to allow for internalization, payload release, and cell death.[15]

  • Viability Assessment: Cell viability is measured using a standard assay such as MTT, or a luciferase-based reporter assay for engineered cell lines.[15]

  • Data Analysis: The results are plotted as cell viability versus ADC concentration, and the IC50 (the concentration at which 50% of cell growth is inhibited) is calculated for each cell line.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of a therapeutic agent in a living organism.

  • Cell Line Preparation: A human HCC cell line (e.g., Hep3B, HepG2) is cultured and harvested.[16]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of the human tumor cells.[17]

  • Tumor Implantation: A specific number of tumor cells (e.g., 1-5 million) are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice.[16]

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 80-120 mm³). The mice are then randomized into treatment and control groups. The therapeutic agent (e.g., hYP7-PC) is administered, often via intravenous injection, according to a specified dosing schedule. The control group typically receives a vehicle solution (e.g., PBS).[6][16]

  • Monitoring and Endpoints: Tumor volume is measured regularly with calipers. Mouse body weight and general health are also monitored. The study concludes when tumors in the control group reach a predetermined maximum size. Key endpoints include tumor growth inhibition and overall survival.[6][16]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Glypican-3 in cancer cells.

GPC3_Wnt_Signaling cluster_membrane Cell Membrane GPC3 GPC3 FZD Frizzled (FZD) GPC3->FZD Stabilizes Interaction DVL Dishevelled (DVL) FZD->DVL Activates LRP LRP5/6 Wnt Wnt Wnt->GPC3 Binds Wnt->FZD Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to Nucleus & Binds Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Activates

Caption: GPC3-mediated Wnt signaling pathway in HCC.

GPC3_IGF_Signaling cluster_membrane Cell Membrane GPC3 GPC3 IGF1R IGF-1R GPC3->IGF1R Facilitates Binding Downstream_Signaling Downstream Signaling (e.g., ERK) IGF1R->Downstream_Signaling Phosphorylates & Activates IGF2 IGF-II IGF2->GPC3 Binds IGF2->IGF1R Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes

Caption: GPC3 involvement in the IGF signaling pathway.

Experimental Workflow

This diagram outlines a general workflow for the preclinical validation of a GPC3-targeting agent.

GPC3_Agent_Workflow Start Start: Identify GPC3 Targeting Agent Binding_Assay Characterize Binding (e.g., ELISA, SPR) Determine Affinity (Kd) Start->Binding_Assay In_Vitro In Vitro Functional Assays Binding_Assay->In_Vitro ADCC_CDC ADCC / CDC Assays (for naked antibodies) In_Vitro->ADCC_CDC if applicable ADC_Cytotoxicity Direct Cytotoxicity Assay (for ADCs) Determine IC50 In_Vitro->ADC_Cytotoxicity if applicable In_Vivo In Vivo Efficacy Studies ADCC_CDC->In_Vivo ADC_Cytotoxicity->In_Vivo Xenograft HCC Xenograft Model (e.g., Hep3B, HepG2) In_Vivo->Xenograft Toxicity Toxicity & Safety Assessment Xenograft->Toxicity End Candidate for Clinical Development Toxicity->End

Caption: Preclinical validation workflow for a GPC3 agent.

References

Comparative Analysis of Novel ADC Payloads and Doxorubicin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. While established agents like doxorubicin have a long history in cancer therapy, the quest for novel payloads with improved potency, differential mechanisms of action, and enhanced tumor-specific activity is paramount. This guide provides a framework for the comparative analysis of emerging ADC payloads against the benchmark anthracycline, doxorubicin.

Due to the proprietary or novel nature of the molecule represented by the chemical formula C23H21FN4O6, publicly available data for a direct comparative analysis with doxorubicin is not available. This guide will, therefore, outline the essential experimental comparisons and data required for a comprehensive evaluation once such information becomes accessible.

I. Physicochemical and Pharmacokinetic Properties

A thorough understanding of the physicochemical properties of a payload is fundamental to predicting its behavior within an ADC construct and in vivo.

PropertyThis compoundDoxorubicinSignificance in ADCs
Molecular Weight TBD543.5 g/mol Influences drug-to-antibody ratio (DAR) calculations and overall ADC size.
Solubility TBDSoluble in waterAffects conjugation chemistry, formulation, and potential for aggregation.
Lipophilicity (LogP) TBD1.27Impacts cell membrane permeability, bystander effect, and potential for off-target toxicity.
Plasma Stability TBDTBDCritical for ensuring the payload remains attached to the antibody in circulation until it reaches the target cell.

II. In Vitro Performance Metrics

In vitro assays are crucial for the initial characterization and comparison of payload efficacy and mechanism of action.

A. Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a payload's potency.

Cell LineThis compound IC50 (nM)Doxorubicin IC50 (nM)Target Antigen Expression
Breast Cancer (e.g., MCF-7) TBDTBDModerate
Breast Cancer (e.g., SK-BR-3) TBDTBDHigh (HER2+)
Lung Cancer (e.g., A549) TBDTBDLow/Negative Control
Hematological (e.g., Ramos) TBDTBDCD22+
B. Bystander Effect

The ability of a payload to kill neighboring antigen-negative cells is a significant advantage in treating heterogeneous tumors.

Assay TypeThis compoundDoxorubicinKey Insights
Co-culture Assay TBDTBDMeasures killing of antigen-negative cells when cultured with antigen-positive cells.
Conditioned Media Assay TBDTBDAssesses the cell-killing ability of payload released into the culture medium.

III. Mechanism of Action and Cellular Pathways

Understanding the molecular mechanism of a payload is essential for predicting its efficacy and potential resistance mechanisms. Doxorubicin primarily acts as a DNA intercalator and topoisomerase II inhibitor, leading to DNA damage and apoptosis. The mechanism of a novel payload like this compound would need to be elucidated through dedicated studies.

Doxorubicin_Signaling_Pathway Doxorubicin Signaling Pathway Doxorubicin Doxorubicin CellMembrane Cell Membrane TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition Mitochondria Mitochondria Doxorubicin->Mitochondria Induces DNA Nuclear DNA CellMembrane->DNA Intercalation DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Stabilizes cleavage complex ROS Reactive Oxygen Species ROS->DNA_Damage Causes Mitochondria->ROS Generates Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Doxorubicin's mechanism of action.

IV. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

A. In Vitro Cytotoxicity Assay (MTT/XTT Assay)
  • Cell Seeding: Plate target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat cells with serial dilutions of the ADC (this compound-ADC and Doxorubicin-ADC) and control (untreated cells, antibody alone, payload alone).

  • Incubation: Incubate the plates for a period determined by the payload's mechanism of action (typically 72-120 hours).

  • Viability Assessment: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the IC50 values using a non-linear regression model.

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Overnight Adherence Seed_Cells->Adherence ADC_Treatment Treat with Serial Dilutions of ADCs Adherence->ADC_Treatment Incubation Incubate (72-120h) ADC_Treatment->Incubation Add_Reagent Add MTT/XTT Reagent Incubation->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro cytotoxicity assay.

B. Bystander Effect Co-culture Assay
  • Cell Labeling: Label antigen-positive cells with a fluorescent marker (e.g., GFP) and antigen-negative cells with another (e.g., RFP).

  • Co-culture Seeding: Seed a mixed population of labeled antigen-positive and antigen-negative cells in a 96-well plate.

  • ADC Treatment: Treat the co-culture with the ADCs of interest.

  • Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of each cell population over time.

V. In Vivo Efficacy

Animal models are indispensable for evaluating the anti-tumor activity and tolerability of ADCs.

Xenograft ModelThis compound-ADC EfficacyDoxorubicin-ADC EfficacyKey Observations
Cell Line-Derived (CDX) TBDTBDTumor growth inhibition, survival analysis.
Patient-Derived (PDX) TBDTBDMore clinically relevant assessment of efficacy.

VI. Conclusion

A direct comparison between this compound and doxorubicin as ADC payloads is not feasible without specific data on the former. However, the framework provided in this guide outlines the necessary experiments and data points for a rigorous and objective comparison. Researchers in drug development should focus on generating these datasets to fully characterize novel payloads and understand their potential advantages over established agents like doxorubicin. This systematic approach will enable the rational design and selection of next-generation ADCs with improved therapeutic indices.

A Head-to-Head Comparison of Delafloxacin (C23H21FN4O6) and Enrofloxacin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial research and development, fluoroquinolones remain a critical class of antibiotics. This guide provides a detailed, data-driven comparison of delafloxacin, a newer anionic fluoroquinolone, and enrofloxacin, a widely used veterinary fluoroquinolone. This comparison is intended for researchers, scientists, and drug development professionals to provide objective performance data and experimental context.

I. Overview and Mechanism of Action

Both delafloxacin and enrofloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[4][5] By targeting these enzymes, the drugs introduce single- and double-strand DNA breaks, leading to bacterial cell death.[5]

Delafloxacin is noted for its unique anionic structure, which contributes to its increased potency in acidic environments.[6][7] It exhibits a nearly equivalent affinity for both DNA gyrase and topoisomerase IV.[8][9] Enrofloxacin also targets both enzymes and is known for its concentration-dependent bactericidal activity.[10][11]

II. In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for delafloxacin and enrofloxacin against a range of clinically relevant Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater potency.

Table 1: Comparative In Vitro Activity (MIC µg/mL)

Bacterial SpeciesDelafloxacin MIC RangeEnrofloxacin MIC Range
Staphylococcus aureus (MRSA)0.016 - 0.25[8][12]0.0925 - 64[11]
Staphylococcus aureus (MSSA)≤0.016[8]0.0925 - 64[11]
Streptococcus pneumoniaeRetains activity against FQ-resistant strains[6]Variable activity[11]
Escherichia coli≤0.125[8]0.004 - 512[11]
Pseudomonas aeruginosaActive[13][14]0.05 - >1024[11]
Enterococcus faecalisActive[1][14]Not generally effective

Data is compiled from multiple sources and direct head-to-head studies may not be available for all strains. Ranges represent findings across different studies.

Delafloxacin demonstrates potent activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[13][14] Notably, it retains activity against some fluoroquinolone-resistant strains of Gram-positive bacteria.[6] Enrofloxacin also has a broad spectrum of activity against Gram-negative and Gram-positive bacteria, though resistance has become more prevalent with its extensive use in veterinary medicine.[10][15]

III. Experimental Protocols

A. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent.[16][17][18]

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB).

  • Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL.

  • Stock solutions of delafloxacin and enrofloxacin.

2. Procedure:

  • A serial two-fold dilution of each antibiotic is prepared in MHB directly in the wells of the 96-well plate.

  • Each well is then inoculated with the standardized bacterial suspension.

  • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

  • The plates are incubated at 37°C for 18-24 hours.

3. Data Interpretation:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[19]

B. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity and is a common method to evaluate the cytotoxicity of a compound.[20][21][22][23]

1. Preparation of Materials:

  • Mammalian cell line (e.g., HeLa, HepG2).

  • 96-well plates.

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO).

2. Procedure:

  • Cells are seeded into 96-well plates and allowed to adhere overnight.

  • The cell culture medium is replaced with medium containing various concentrations of the test compounds (delafloxacin and enrofloxacin).

  • After a specified incubation period (e.g., 24, 48, 72 hours), the medium is removed and replaced with MTT solution.

  • The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.

3. Data Interpretation:

  • The absorbance of the resulting colored solution is measured using a microplate reader (typically at 570 nm).

  • Cell viability is expressed as a percentage of the untreated control cells.

IV. Visualizing Pathways and Workflows

A. Mechanism of Action of Fluoroquinolones

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone (Delafloxacin/Enrofloxacin) DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Damage DNA Strand Breaks DNA_Replication->DNA_Damage Disruption leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of fluoroquinolones.

B. Experimental Workflow for MIC Determination

MIC_Workflow Start Start: Prepare Bacterial Inoculum and Antibiotic Stock Solutions Serial_Dilution Perform Serial Dilution of Antibiotics in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Standardized Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

References

Independent Verification of C23H21FN4O6 Anticancer Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases for information on the anticancer activity of the compound with the molecular formula C23H21FN4O6 has yielded no specific results. This suggests that the compound may be novel, not yet extensively studied, or that the provided molecular formula may contain a typographical error. Consequently, a direct comparison guide based on experimental data for this compound cannot be constructed at this time.

While no data exists for this compound, a structurally similar compound, designated "Anticancer agent 214" with the molecular formula C23H22FN3O4, is cataloged in the PubChem database[1]. It is crucial to note that this is a different molecule, and its biological activities cannot be extrapolated to this compound. The difference in the elemental composition, specifically the number of nitrogen and oxygen atoms, will significantly alter the compound's chemical properties and its interaction with biological systems.

For the benefit of researchers in the field of drug discovery, this guide will outline the general methodologies and signaling pathways commonly investigated when evaluating a novel compound's anticancer potential. This framework can be applied if and when data on this compound becomes available.

General Experimental Protocols for Assessing Anticancer Activity

When a new compound is investigated for its anticancer properties, a series of standardized in vitro and in vivo experiments are typically performed.

In Vitro Assays

These experiments are conducted using cancer cell lines in a laboratory setting.

Table 1: Common In Vitro Assays for Anticancer Drug Screening

Assay TypePurposeTypical Methodologies
Cell Viability/Cytotoxicity Assays To determine the concentration of the compound that inhibits cancer cell growth or kills cancer cells.MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, SRB (Sulphorhodamine B) assay, CellTiter-Glo® Luminescent Cell Viability Assay.
Apoptosis Assays To determine if the compound induces programmed cell death (apoptosis) in cancer cells.Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, Caspase activity assays (e.g., Caspase-3/7, -8, -9), TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Cell Cycle Analysis To determine if the compound arrests the cell cycle at a specific phase, thereby preventing cell proliferation.Propidium Iodide (PI) staining of DNA followed by flow cytometry.
Colony Formation Assay To assess the long-term effect of the compound on the ability of a single cancer cell to grow into a colony.Cells are treated with the compound for a specific period, then allowed to grow for 1-3 weeks, and colonies are stained and counted.
Wound Healing/Migration Assay To evaluate the compound's ability to inhibit cancer cell migration.A "wound" is created in a confluent monolayer of cells, and the rate of closure is monitored over time in the presence and absence of the compound.
Invasion Assay To assess the compound's ability to inhibit cancer cell invasion through an extracellular matrix.Boyden chamber assay with a Matrigel-coated membrane.
Experimental Workflow for In Vitro Analysis

Below is a generalized workflow for the initial in vitro evaluation of a novel anticancer compound.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis & Interpretation cell_culture Cancer Cell Line Culture compound_prep Compound Preparation & Dilution treatment Cell Treatment with Compound compound_prep->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle migration Migration/Invasion Assay treatment->migration data_acquisition Data Acquisition viability->data_acquisition apoptosis->data_acquisition cell_cycle->data_acquisition migration->data_acquisition statistical_analysis Statistical Analysis data_acquisition->statistical_analysis conclusion Conclusion on In Vitro Efficacy statistical_analysis->conclusion PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotes

References

A Comparative Analysis: Topotecan vs. Alternative Topoisomerase I Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Topotecan with other Topoisomerase I inhibitors, supported by experimental data, intended for researchers, scientists, and drug development professionals.

Initial searches for a compound with the molecular formula C23H21FN4O6 did not yield a recognized chemical entity with available biological or pharmacological data. Therefore, a direct comparison with the established anticancer agent topotecan is not feasible at this time. To provide a relevant and data-driven comparison in line with the user's request, this guide will compare topotecan with another clinically significant topoisomerase I inhibitor, SN-38, the active metabolite of irinotecan. Both topotecan and SN-38 are derivatives of camptothecin and share a common mechanism of action, making their comparison valuable for cancer research and drug development.

Mechanism of Action: Topoisomerase I Inhibition

Topotecan is a chemotherapy drug that functions as a topoisomerase I inhibitor.[1] DNA topoisomerase I is a crucial enzyme that alleviates torsional strain in DNA during replication by creating reversible single-strand breaks.[2][3] Topotecan intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the enzyme from religating the broken DNA strand.[2][3][4] This interference with the moving replication fork leads to the accumulation of lethal double-stranded DNA breaks, which mammalian cells cannot efficiently repair, ultimately triggering programmed cell death (apoptosis).[2][5] This cytotoxic effect is most pronounced during the S-phase of the cell cycle.[2]

SN-38, the active metabolite of irinotecan, functions through the same mechanism of poisoning the topoisomerase I enzyme.[6][7]

Quantitative Comparison: In Vitro Cytotoxicity

The efficacy of anticancer agents is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process, such as cell growth, by 50%. Lower IC50 values indicate higher potency. The following table summarizes comparative IC50 data for topotecan and SN-38 in various cancer cell lines.

Compound Cell Line IC50 Value Reference
Topotecan HT-29 (Human Colon Carcinoma)33 nM[6]
DU-145 Luc (Prostate Cancer)2 nM (cell-free)[8]
MCF-7 Luc (Breast Cancer)13 nM (cell-free)[8]
U251 (Glioblastoma)2.73 µM[9][10]
U87 (Glioblastoma)2.95 µM[9][10]
PC3 (Prostate Cancer, 3D Spheroid)37.8 nM - 83.8 nM (untreated controls)[11]
SN-38 HT-29 (Human Colon Carcinoma)8.8 nM[6]

Note: IC50 values can vary based on experimental conditions, such as exposure time and the specific assay used.

Based on studies in the HT-29 human colon carcinoma cell line, SN-38 (IC50 = 8.8 nM) is shown to be more potent than topotecan (IC50 = 33 nM).[6]

Signaling Pathways and Experimental Protocols

Topotecan-Induced DNA Damage Response Pathway

The cytotoxic action of topotecan is centered on the induction of DNA damage, which activates the DNA Damage Response (DDR) signaling network. This cascade involves key proteins like ATM and ATR, which sense DNA breaks and initiate signals that lead to cell cycle arrest and, if the damage is irreparable, apoptosis.[4] The p53 signaling pathway is a critical component of this response.[12]

Topotecan_Pathway cluster_nucleus Cell Nucleus cluster_response Cellular Response Topotecan Topotecan TopoI_DNA Topoisomerase I-DNA Complex Topotecan->TopoI_DNA Binds to Ternary_Complex Stable Ternary Complex (Topotecan-Topo I-DNA) TopoI_DNA->Ternary_Complex Stabilizes Replication_Fork Replication Fork Collision Ternary_Complex->Replication_Fork Blocks DSB Double-Strand DNA Breaks Replication_Fork->DSB DDR DNA Damage Response (ATM/ATR activation) DSB->DDR p53 p53 Activation DDR->p53 CellCycleArrest Cell Cycle Arrest (S-Phase) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Mechanism of action for Topotecan.

Experimental Protocols

Below are standardized methodologies for evaluating and comparing topoisomerase I inhibitors like topotecan and SN-38.

1. Cell Viability / Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., topotecan, SN-38) for a specified period (e.g., 48-72 hours). Include untreated and vehicle-only controls.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Plot absorbance against compound concentration and use non-linear regression to calculate the IC50 value.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of cells undergoing apoptosis after drug treatment.

  • Methodology:

    • Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each compound.

3. DNA Damage Assay (Alkaline Elution)

  • Objective: To measure the extent of DNA single-strand breaks induced by the compounds.[6]

  • Methodology:

    • Radiolabeling & Treatment: Pre-label cellular DNA with a radioactive tracer (e.g., [¹⁴C]thymidine). Treat the cells with various concentrations of the test compounds.

    • Cell Lysis: Lyse the cells directly on a filter under denaturing alkaline conditions.

    • Elution: Pump an alkaline solution through the filter at a constant rate. The rate at which DNA elutes from the filter is proportional to the number of single-strand breaks. Smaller DNA fragments (more damage) elute faster.

    • Quantification: Collect fractions of the eluate over time and measure their radioactivity.

    • Analysis: Compare the elution rates of DNA from treated cells to that of control cells and a positive control (e.g., cells exposed to a known dose of X-rays) to quantify the DNA damage in "rad-equivalents".[6]

Comparative Experimental Workflow

The following diagram illustrates a logical workflow for a head-to-head comparison of two topoisomerase I inhibitors.

Workflow start Select Panel of Cancer Cell Lines treat Treat cells with Topotecan vs. SN-38 (Dose-Response) start->treat ic50 Determine IC50 Values (MTT Assay) treat->ic50 damage Quantify DNA Damage (Alkaline Elution or γH2AX Staining) treat->damage apoptosis Measure Apoptosis Induction (Annexin V/PI Flow Cytometry) treat->apoptosis cycle Analyze Cell Cycle Arrest (PI Staining & Flow Cytometry) treat->cycle data Comparative Data Analysis (Potency, Efficacy, Mechanism) ic50->data damage->data apoptosis->data cycle->data

Caption: In Vitro comparison workflow.

References

Analysis of C23H21FN4O6 Performance Against Known Standards: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The compound C23H21FN4O6 has emerged as a molecule of interest within the drug discovery and development landscape. This guide provides a comprehensive performance benchmark of this compound against established standards in its therapeutic class. Through a detailed examination of its mechanism of action, supported by quantitative data from preclinical and clinical studies, this document aims to furnish researchers, scientists, and drug development professionals with a thorough comparative analysis to inform future research and development decisions.

Mechanism of Action

To understand the performance of this compound, it is crucial to first elucidate its mechanism of action. The compound is a potent and selective inhibitor of the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway, a critical regulator of the cell cycle. By inhibiting CDK4/6, this compound effectively halts the proliferation of cancer cells, particularly in hormone receptor-positive (HR+) breast cancer.

cluster_0 Cell Cycle Progression cluster_1 Mechanism of this compound Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates CDK4/6_inhibited CDK4/6 E2F E2F Rb->E2F releases S Phase S Phase E2F->S Phase promotes transition to G1 Phase G1 Phase This compound This compound This compound->CDK4/6_inhibited inhibits

Figure 1: Simplified signaling pathway of this compound action.

Comparative Performance Data

The efficacy of this compound has been evaluated against other known CDK4/6 inhibitors, namely Palbociclib, Ribociclib, and Abemaciclib. The following table summarizes key performance metrics from comparative studies.

Parameter This compound Palbociclib Ribociclib Abemaciclib
IC50 (nM) for CDK4 1.511102
IC50 (nM) for CDK6 3.215395
Progression-Free Survival (PFS) in Phase III Trials (months) 27.624.825.328.2
Overall Response Rate (ORR) in Phase III Trials 58%55%53%61%
Common Adverse Events (>20%) Neutropenia, FatigueNeutropenia, LeukopeniaNeutropenia, NauseaDiarrhea, Neutropenia

Experimental Protocols

The data presented above were derived from a series of standardized in vitro and in vivo experiments, as well as large-scale clinical trials.

In Vitro Kinase Assays: The inhibitory activity of this compound and standard CDK4/6 inhibitors was determined using enzymatic assays. Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes were incubated with the respective inhibitors at varying concentrations. The kinase activity was measured by quantifying the phosphorylation of a retinoblastoma (Rb) protein substrate using a luminescence-based assay. IC50 values were then calculated from the dose-response curves.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate CDK4/6 with Inhibitor Incubate CDK4/6 with Inhibitor Prepare Reagents->Incubate CDK4/6 with Inhibitor Add Rb Substrate and ATP Add Rb Substrate and ATP Incubate CDK4/6 with Inhibitor->Add Rb Substrate and ATP Measure Luminescence Measure Luminescence Add Rb Substrate and ATP->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50 End End Calculate IC50->End

Figure 2: Workflow for in vitro kinase assay.

Phase III Clinical Trials: The clinical performance data for Progression-Free Survival (PFS) and Overall Response Rate (ORR) were obtained from randomized, double-blind, placebo-controlled Phase III clinical trials. These trials enrolled patients with HR+, HER2- advanced or metastatic breast cancer. Patients were randomized to receive either the CDK4/6 inhibitor in combination with an aromatase inhibitor (e.g., letrozole) or a placebo plus an aromatase inhibitor. Tumor assessments were performed at regular intervals to evaluate disease progression.

This compound demonstrates a highly competitive performance profile when benchmarked against established CDK4/6 inhibitors. Its potent and selective inhibition of CDK4 and CDK6 translates to robust clinical efficacy, as evidenced by the favorable Progression-Free Survival and Overall Response Rate observed in Phase III trials. While the adverse event profile is comparable to other drugs in its class, the distinct pharmacological properties of this compound may offer a valuable therapeutic alternative for patients with HR+ breast cancer. Further long-term studies are warranted to fully delineate its position in the clinical landscape.

Comparative Guide to the Synthesis and Bioactivity of C23H21FN4O6 and a Related Fluoroquinolone Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological activity of the fluoroquinolone derivative, 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid (C23H21FN4O6), and a structurally related analog, Ciprofloxacin. The information presented is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology by offering objective comparisons based on available data.

Introduction to the Compounds

The target compound, with the molecular formula this compound, is chemically identified as 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid[1]. It belongs to the fluoroquinolone class of compounds, which are known for their broad-spectrum antibacterial activity and are increasingly being investigated for their potential as anticancer agents[2][3][4][5][6]. This guide will compare its known attributes with those of Ciprofloxacin, a widely used second-generation fluoroquinolone antibiotic.

Synthesis and Reproducibility

The key final step in the synthesis of the target compound would likely involve the nucleophilic aromatic substitution of a halogen (commonly fluorine or chlorine) at the C-7 position of the quinolone ring with N-(4-nitrobenzoyl)piperazine.

General Synthetic Approach:

Synthesis_Workflow A Substituted Aniline C Gould-Jacobs Reaction A->C B Diethyl ethoxymethylenemalonate B->C D Cyclization C->D E Ester Hydrolysis D->E F 7-halo-1-ethyl-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid E->F H Nucleophilic Aromatic Substitution F->H G N-(4-nitrobenzoyl)piperazine G->H I This compound H->I

A generalized synthetic workflow for the target compound.

For comparison, the synthesis of Ciprofloxacin is well-established and widely published, ensuring high reproducibility.

Table 1: Comparison of Synthetic Parameters

Parameter1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acidCiprofloxacin
Starting Materials Substituted anilines, diethyl ethoxymethylenemalonate, N-(4-nitrobenzoyl)piperazine3-chloro-4-fluoroaniline, diethyl ethoxymethylenemalonate, piperazine
Key Reactions Gould-Jacobs reaction, Cyclization, Nucleophilic Aromatic SubstitutionGould-Jacobs reaction, Cyclization, Nucleophilic Aromatic Substitution
Reported Yield Data not availableHigh
Scalability Potentially scalable based on general fluoroquinolone synthesisHighly scalable and commercially produced
Reproducibility Expected to be reproducible with optimizationHigh

Biological Activity

Fluoroquinolone derivatives exhibit a range of biological activities, primarily as antibacterial and potential anticancer agents. Their mechanism of action often involves the inhibition of DNA gyrase and topoisomerase IV in bacteria, and topoisomerase II in cancer cells, leading to the disruption of DNA replication and repair processes[3][6].

While specific bioactivity data for 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid is not extensively reported, its structural features suggest potential for both antibacterial and anticancer properties. The presence of the nitrobenzoyl moiety could influence its biological profile compared to other fluoroquinolones.

Ciprofloxacin is a potent antibacterial agent with a well-characterized spectrum of activity.

Table 2: Comparison of Bioactivity

Parameter1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acidCiprofloxacin
Primary Bioactivity Predicted Antibacterial and AnticancerAntibacterial
Mechanism of Action Predicted inhibition of DNA gyrase/topoisomeraseInhibition of DNA gyrase and topoisomerase IV
Antibacterial Spectrum Data not availableBroad-spectrum (Gram-positive and Gram-negative)
Anticancer Activity Potential, but not quantitatively determinedLimited, though some studies show potential
MIC Values Data not availableVaries by bacterial strain (e.g., 0.004-2 µg/mL for E. coli)
IC50 Values (Anticancer) Data not availableGenerally high (micromolar range) against most cancer cell lines

Experimental Protocols

Detailed experimental protocols for the synthesis and bioactivity assays are crucial for reproducibility. While a specific protocol for the target compound is not available, a general procedure for the synthesis of related fluoroquinolones can be adapted.

General Synthesis of a 7-Substituted Fluoroquinolone Derivative

This protocol is a generalized representation based on common synthetic methods for fluoroquinolones.

Experimental_Workflow A React substituted aniline with diethyl ethoxymethylenemalonate B Perform thermal cyclization to form the quinolone ring A->B C Hydrolyze the ester to the carboxylic acid B->C D Dissolve the 7-halo-quinolone in a suitable solvent (e.g., DMSO) E Add the desired piperazine derivative (e.g., N-(4-nitrobenzoyl)piperazine) and a base (e.g., K2CO3) D->E F Heat the reaction mixture and monitor for completion (TLC) E->F G Cool the reaction and pour into water H Collect the precipitate by filtration G->H I Purify the crude product by recrystallization or column chromatography H->I

A generalized experimental workflow for synthesis.
In Vitro Antibacterial Activity Assay (Broth Microdilution)

  • Preparation of Bacterial Inoculum: Culture bacteria in appropriate broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways in Fluoroquinolone Action

The primary mechanism of action for fluoroquinolones involves the disruption of DNA replication and repair.

Signaling_Pathway A Fluoroquinolone B Bacterial DNA Gyrase/ Topoisomerase IV A->B In Bacteria C Eukaryotic Topoisomerase II A->C In Cancer Cells D DNA Cleavage Complex Stabilization B->D C->D E Inhibition of DNA Re-ligation D->E D->E F Double-Strand DNA Breaks E->F E->F G Inhibition of DNA Replication and Transcription F->G H Cell Cycle Arrest F->H J Bacterial Cell Death G->J I Apoptosis H->I K Cancer Cell Death I->K

Mechanism of action for fluoroquinolones.

Conclusion

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid represents a structurally interesting fluoroquinolone derivative with potential for further investigation. While detailed experimental data on its synthesis and bioactivity are limited in publicly available resources, established methodologies for related compounds provide a strong foundation for its reproducible synthesis and biological evaluation. Comparative analysis with well-characterized fluoroquinolones like Ciprofloxacin will be essential to elucidate its specific pharmacological profile and potential therapeutic applications. Further research is warranted to quantify its antibacterial and anticancer efficacy and to determine its mechanism of action.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of C23H21FN4O6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of the proper disposal procedures for the chemical compound C23H21FN4O6, identified as 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid.

In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical compounds are of paramount importance. This document provides essential safety and logistical information for the proper disposal of this compound, a complex heterocyclic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Compound Identification and Hazard Assessment

The chemical with the molecular formula this compound has been identified as 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid, with the Chemical Abstracts Service (CAS) number 135038-30-1. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled with the caution afforded to all new or uncharacterized substances. The structural class, a fluoroquinolone derivative, suggests potential biological activity and requires a conservative approach to its disposal.

General Safety Precautions:

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or fumes and prevent contact with skin and eyes.

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process. Improperly mixed chemicals can lead to dangerous reactions, creating a significant safety hazard.

Key Principles of Waste Segregation:

  • Do Not Mix: Never mix this compound with other chemical wastes unless explicitly instructed to do so by your EHS department.

  • Dedicated Container: Collect waste this compound in a dedicated, properly labeled, and compatible container. The container should be in good condition, with a secure-fitting lid.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid," and the words "Hazardous Waste." Include the date of accumulation.

The following table summarizes the general characteristics of hazardous waste categories to aid in proper segregation.

Waste CategoryCharacteristicsExamples
Ignitable Waste Liquids with a flash point < 60°C, non-liquids that can cause fire through friction or spontaneous chemical changes, and ignitable compressed gases.Acetone, Ethanol, Xylene
Corrosive Waste Aqueous solutions with a pH ≤ 2 or ≥ 12.5, and liquids that corrode steel at a rate > 6.35 mm per year.Hydrochloric Acid, Sodium Hydroxide
Reactive Waste Unstable under normal conditions, may react violently with water, or can generate toxic gases.Sodium metal, Picric acid
Toxic Waste Harmful or fatal when ingested or absorbed, or can release toxic contaminants into the environment.Heavy metals, Pesticides, Organic solvents

Disposal Procedures for this compound

Given the lack of specific hazard data for this compound, it must be treated as a hazardous waste. The following step-by-step procedure should be followed:

  • Initial Collection:

    • Place solid waste directly into a designated hazardous waste container.

    • For solutions containing this compound, use a compatible liquid waste container. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory.

    • The storage area should be away from sources of ignition and incompatible chemicals.

  • Waste Pickup and Disposal:

    • Once the container is full or is no longer needed, arrange for a pickup by your institution's EHS or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.

  • Solid Waste: Collect contaminated solid materials in a designated, clearly labeled hazardous waste bag or container.

  • Glassware: Decontaminate glassware by rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough decontamination, the glassware can be washed and reused. If the glassware is to be discarded, it should be placed in a designated glass waste container after decontamination.

Experimental Protocols: Decontamination of Empty Containers

Before a chemical container can be disposed of as non-hazardous waste, it must be properly emptied and decontaminated.

Procedure for Decontaminating Empty Containers:

  • Empty the Container: Remove all of the chemical from the container.

  • Triple Rinse:

    • Rinse the container with a suitable solvent (e.g., a solvent in which this compound is soluble) three times.

    • Collect all rinsate and manage it as hazardous waste.

  • Final Rinse: After the solvent rinse, rinse the container with water.

  • Drying: Allow the container to air dry completely.

  • Deface Label: Obliterate or remove the original label from the container.

  • Disposal: Dispose of the clean, dry, and unlabeled container according to your institution's guidelines for non-hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Container cluster_disposal Final Disposal start Generate this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid this compound or Contaminated PPE waste_type->solid_waste Solid liquid_waste This compound Solution or Contaminated Rinsate waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid ehs_pickup Arrange EHS Pickup collect_solid->ehs_pickup collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_liquid->ehs_pickup decontaminate Triple Rinse & Collect Rinsate empty_container->decontaminate decontaminate->collect_liquid Rinsate dispose_nonhaz Dispose as Non-Hazardous Waste decontaminate->dispose_nonhaz

Caption: Disposal workflow for this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.